N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-FYFSCIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide. Acrylamide is a process-formed contaminant found in a variety of cooked foods and is classified as a probable human carcinogen. Consequently, the accurate quantification of AAMA in biological matrices is crucial for assessing human exposure to acrylamide. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods due to its chemical and physical similarity to the unlabeled analyte, ensuring reliable and precise quantification.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the metabolic pathway of acrylamide, and detailed experimental protocols for its use in bioanalytical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine |
| Synonyms | AAMA-d3 |
| CAS Number | 1795786-57-0 |
| Molecular Formula | C₈H₁₁D₃N₂O₄S |
| Molecular Weight | 237.29 g/mol |
| Purity | >95% (HPLC)[1] |
| Isotopic Purity | 98.6%[2] |
| Appearance | Off-White to White Semi-Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO |
| Storage | 2-8°C, protected from air and light |
Biological Significance and Metabolic Pathway
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a mercapturic acid derivative formed from the detoxification of acrylamide. The metabolic pathway involves the conjugation of acrylamide with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized through a series of enzymatic steps to yield AAMA, which is subsequently excreted in the urine. The deuterium-labeled internal standard, this compound, follows the same analytical workflow as the endogenous AAMA, allowing for accurate correction of matrix effects and variations in sample processing.
Below is a diagram illustrating the metabolic pathway of acrylamide to AAMA.
References
An In-depth Technical Guide to N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (CAS: 1795786-57-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard in the quantitative analysis of its non-deuterated counterpart, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant biomarker for assessing human exposure to acrylamide. This document collates critical data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support research in toxicology, food safety, and drug development.
Compound Identification and Properties
This compound is the deuterated form of AAMA, a metabolite of acrylamide. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 1795786-57-0 |
| Molecular Formula | C₈H₁₁D₃N₂O₄S |
| Molecular Weight | 237.29 g/mol |
| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 |
| Appearance | White to Off-White Solid or Semi-Solid |
| Purity | Typically >95% (HPLC) |
| Isotopic Purity | Typically >95% |
| Solubility | Soluble in Methanol, DMSO, and Aqueous Acids (Slightly) |
| Storage Conditions | 2-8°C, protected from light and moisture |
Biological Significance and Application
The non-deuterated form, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), is a mercapturic acid derivative formed from the detoxification of acrylamide. Acrylamide is a neurotoxin and a probable human carcinogen that can form in starchy foods during high-temperature cooking. Monitoring urinary levels of AAMA is a reliable method for assessing recent acrylamide exposure. This compound serves as a crucial tool in this analysis, enabling accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Acrylamide Metabolism and AAMA Formation
Acrylamide undergoes metabolic detoxification in the body primarily through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to a cysteine conjugate and subsequently N-acetylated to form AAMA, which is then excreted in the urine.
Experimental Protocols
This section outlines representative experimental methodologies for the synthesis of the non-deuterated AAMA and its quantification in biological samples using this compound as an internal standard. A specific, publicly available, detailed synthesis protocol for the deuterated form is not available; however, a plausible synthetic route would involve using deuterated N-acetyl-L-cysteine as a starting material in a similar synthesis pathway as the non-deuterated compound.
Synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) (Representative Protocol)
This protocol describes the synthesis of the non-deuterated AAMA. A similar approach using deuterated starting materials would yield the d3-labeled compound.
Materials:
-
N-acetyl-L-cysteine
-
Acrylamide
-
Base (e.g., triethylamine or sodium bicarbonate)
-
Solvent (e.g., water or a water/alcohol mixture)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Dissolve N-acetyl-L-cysteine in the chosen solvent.
-
Add the base to the solution to deprotonate the thiol group, forming a thiolate.
-
Slowly add a solution of acrylamide to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
After the reaction is complete, neutralize the mixture with an acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-Acetyl-S-(carbamoylethyl)-L-cysteine.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Quantification of AAMA in Urine using LC-MS/MS
This protocol provides a general workflow for the analysis of AAMA in urine samples using this compound as an internal standard.
Materials and Reagents:
-
Urine samples
-
This compound (internal standard solution of known concentration)
-
AAMA certified reference material (for calibration curve)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and centrifuge to remove particulates.
-
To a defined volume of urine supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked urine sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing a small amount of formic acid or ammonium acetate) to separate AAMA and its deuterated internal standard from other urine components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both AAMA and AAMA-d3.
-
Table 2: Representative LC-MS/MS Parameters
| Parameter | AAMA | This compound |
| Precursor Ion (m/z) | [Value for AAMA] | [Value for AAMA-d3] |
| Product Ion (m/z) | [Value for AAMA fragment] | [Value for AAMA-d3 fragment] |
| Collision Energy (eV) | [Optimized value] | [Optimized value] |
| Retention Time (min) | [Typical retention time] | [Should be very close to AAMA] |
Note: Specific m/z values and collision energies need to be optimized for the particular instrument used.
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both AAMA and AAMA-d3.
-
Calculate the ratio of the peak area of AAMA to the peak area of AAMA-d3 for each sample.
-
Prepare a calibration curve by analyzing standards of known AAMA concentrations (also spiked with the internal standard) and plotting the peak area ratio against the concentration.
-
Determine the concentration of AAMA in the urine samples by interpolating their peak area ratios on the calibration curve.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions for its non-deuterated analog, N-Acetyl-L-cysteine, and similar chemical compounds should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is an indispensable tool for the accurate quantification of the acrylamide exposure biomarker, AAMA. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of analytical data. This guide provides essential technical information and procedural outlines to assist researchers in utilizing this compound effectively in their studies of toxicology, environmental health, and food safety.
The Role of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 in Modern Toxicology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (d3-AAMA), a critical tool in the field of toxicology. Primarily utilized as an internal standard, d3-AAMA is instrumental in the accurate quantification of its non-deuterated counterpart, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure. Acrylamide is a probable human carcinogen found in various cooked foods and industrial settings, making the precise measurement of its metabolites crucial for risk assessment and regulatory toxicology.[1][2] This document will delve into the metabolic pathways of acrylamide, the role of AAMA as a biomarker, and the analytical methodologies for its detection, with a focus on the application of d3-AAMA.
Acrylamide Metabolism and the Formation of AAMA
Acrylamide (AA) undergoes metabolic transformation in the body, leading to the formation of several metabolites that can be excreted in urine. The primary detoxification pathway involves the conjugation of acrylamide with glutathione (GSH), a critical endogenous antioxidant. This conjugation is followed by enzymatic degradation to produce mercapturic acids, with N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) being a major product.[3]
Another significant metabolic route is the oxidation of acrylamide to its genotoxic metabolite, glycidamide (GA). Glycidamide can also be conjugated with glutathione and subsequently metabolized to N-(R/S)-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). The ratio of GAMA to AAMA in urine can provide valuable insights into the balance between detoxification and bioactivation pathways of acrylamide in different species and individuals.[4] A minor metabolite, N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA), has also been identified.[5]
Signaling Pathway of Acrylamide Metabolism
AAMA as a Biomarker of Acrylamide Exposure
Urinary AAMA is a well-established short-term biomarker for assessing human exposure to acrylamide.[2][3] Its levels in urine correlate with dietary intake of acrylamide and exposure from sources like tobacco smoke.[2][6] The use of AAMA as a biomarker offers a non-invasive method to quantify internal exposure, which is often more accurate than relying on dietary questionnaires alone.[2] Studies have shown that urinary AAMA levels are higher in smokers and children compared to non-smokers and adults, respectively.[2][6]
The Role of this compound (d3-AAMA)
In quantitative analytical methods, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound (d3-AAMA) serves this purpose in the analysis of AAMA. By introducing a known amount of d3-AAMA to a biological sample (e.g., urine) prior to sample preparation and analysis, any variations in sample extraction, derivatization, and instrument response can be corrected for. The deuterium-labeled compound is chemically identical to the endogenous AAMA but has a different mass, allowing for its distinct detection by the mass spectrometer.
Quantitative Data from Toxicological Studies
The following tables summarize key quantitative data from studies investigating acrylamide metabolism and the excretion of its metabolites.
| Parameter | Value | Species | Study Conditions | Reference |
| Urinary Recovery (AAMA) | ~52% of total acrylamide dose | Human | Single oral dose of deuterium-labeled acrylamide | [4] |
| Urinary Recovery (GAMA) | ~5% of total acrylamide dose | Human | Single oral dose of deuterium-labeled acrylamide | [4] |
| Urinary Recovery (iso-GAMA) | ~1% of the applied dose | Human | Single oral administration of d3-AA | [5] |
| Total Urinary Recovery (Mercapturic Acids) | ~57% of the applied dose | Human | Single oral administration of d3-AA | [5] |
| GAMA/AAMA Ratio | 0.1 | Human | Single oral dose of deuterium-labeled acrylamide | [4] |
| GAMA/AAMA Ratio | 0.2 | Rat | - | [4] |
| GAMA/AAMA Ratio | 0.5 | Mouse | - | [4] |
| Metabolite | Elimination Half-life (Phase 1) | Elimination Half-life (Phase 2) | Time to Max Concentration (t_max) | Max Concentration (c_max) | Reference |
| AAMA | ~3.5 hours | >10 hours to a few days | Broad plateau between 8 and 18 hours | - | [4] |
| GAMA | ~3.5 hours | >10 hours to a few days | 22 hours | - | [4] |
| iso-GAMA | - | - | 22 hours | 43 µg/L | [5] |
Experimental Protocols
Quantification of AAMA in Urine using LC-ESI-MS/MS
The following is a generalized protocol for the analysis of AAMA in human urine using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) with d3-AAMA as an internal standard.
1. Materials and Reagents:
-
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) standard
-
This compound (d3-AAMA) internal standard
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a known volume of urine supernatant (e.g., 100 µL), add a known amount of d3-AAMA internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Dilute the sample with a suitable solvent (e.g., ultrapure water or a mobile phase constituent) before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 200-500 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both AAMA and d3-AAMA.
-
AAMA transition: e.g., m/z 235.1 → 106.1
-
d3-AAMA transition: e.g., m/z 238.1 → 109.1
-
-
The exact m/z values may vary slightly depending on the instrument and adduct ions formed.
-
4. Quantification:
-
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of AAMA and a constant concentration of d3-AAMA.
-
The ratio of the peak area of AAMA to the peak area of d3-AAMA is plotted against the concentration of AAMA.
-
The concentration of AAMA in the unknown urine samples is then determined from the calibration curve using the measured peak area ratio.
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool in modern toxicology for the accurate assessment of acrylamide exposure. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the biomarker AAMA in biological matrices. This, in turn, facilitates a better understanding of the risks associated with acrylamide exposure from dietary and other sources, aiding in the development of public health strategies and regulatory guidelines. The detailed methodologies and quantitative data presented in this guide are intended to support researchers and professionals in the fields of toxicology and drug development in their efforts to mitigate the potential adverse health effects of acrylamide.
References
- 1. Buy N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | 81690-92-8 [smolecule.com]
- 2. A systematic review: on the mercaptoacid metabolites of acrylamide, N-acetyl-S-(2-carbamoylethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as a biomarker of acrylamide exposure
An In-depth Technical Guide on N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as a Biomarker of Acrylamide Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylamide (AA) is a processing contaminant formed in carbohydrate-rich foods during high-temperature cooking. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer, the assessment of human exposure to acrylamide is of significant public health interest.[1] Biomonitoring of acrylamide metabolites in urine provides a reliable measure of recent exposure. This technical guide focuses on N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a major urinary metabolite of acrylamide, and its deuterated internal standard, this compound (AAMA-d3), which is crucial for accurate quantification. This document provides a comprehensive overview of the metabolic pathways of acrylamide, detailed experimental protocols for the analysis of its biomarkers, a summary of quantitative data from various studies, and the pivotal role of AAMA-d3 in robust bioanalytical methods.
Introduction to Acrylamide and its Metabolism
Acrylamide is readily absorbed after ingestion and undergoes metabolic transformation in the body.[2] The primary metabolic pathways involve conjugation with glutathione (GSH) and epoxidation to its genotoxic metabolite, glycidamide (GA).[2][3] Both acrylamide and glycidamide can be detoxified by conjugation with glutathione.[3][4] These conjugates are further metabolized and excreted in the urine as mercapturic acids, namely N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) from acrylamide and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) from glycidamide.[3][5] These mercapturic acids are considered reliable short-term biomarkers of acrylamide exposure.[6][7]
The ratio of GAMA to AAMA in urine can provide insights into the balance between the detoxification pathway (formation of AAMA) and the activation pathway (formation of GA, leading to GAMA).[2] Genetic polymorphisms in enzymes involved in these pathways, such as glutathione S-transferases (GSTs) and cytochrome P450 2E1 (CYP2E1), can influence the metabolic fate of acrylamide and individual susceptibility to its toxic effects.[2][8]
This compound (AAMA-d3) as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1] AAMA-d3 is the deuterium-labeled analog of AAMA and serves as an ideal internal standard for the quantification of AAMA in biological matrices like urine.[9][10]
The key advantages of using AAMA-d3 include:
-
Similar Physicochemical Properties: AAMA-d3 has nearly identical chemical and physical properties to the unlabeled AAMA. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1]
-
Co-elution with the Analyte: Due to its similar properties, AAMA-d3 co-elutes with AAMA during liquid chromatography, which is a critical requirement for an effective internal standard.[1]
-
Mass Differentiation: The mass difference between AAMA-d3 and AAMA allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the endogenous AAMA.[1]
The use of AAMA-d3 significantly improves the robustness, accuracy, and precision of the analytical method for AAMA determination.[11]
Data Presentation: Quantitative Levels of Acrylamide Biomarkers
The following tables summarize quantitative data on AAMA and GAMA levels in urine from various human biomonitoring studies. These values are typically reported in micrograms per liter (µg/L) or normalized to creatinine concentration (µg/g creatinine) to account for urine dilution.
Table 1: Urinary AAMA and GAMA Levels in Children
| Population | N | Biomarker | Median (µg/L) | 95th Percentile (µg/L) | Calculated Acrylamide Uptake (µg/kg BW/day) | Reference |
| 5-6 year old children | 110 | AAMA | 36.0 | 152.7 | 0.54 (median) | [12] |
| GAMA | 13.4 | 55.9 | [12] |
Table 2: Urinary AAMA and GAMA Levels in Adults (Smokers vs. Non-smokers)
| Population | N | Biomarker | Median (µg) - 24h excretion | Range (µg) - 24h excretion | Reference |
| Non-smokers | 53 (total) | Total Acrylamide | 16 | 7-47 | [13] |
| Smokers | Total Acrylamide | 74 | 38-106 | [13] |
| Population | N | Biomarker | Median (µg/g creatinine) | Reference |
| Non-smoking women (post-childbirth) | 67 | AAMA | 30.7 | [3][14] |
| GAMA | 11.4 | [3][14] | ||
| Passively smoking women (post-childbirth) | 10 | AAMA | 25.2 | [3][14] |
| GAMA | 10.3 | [3][14] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature for the quantification of AAMA and GAMA in human urine using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of AAMA and GAMA from urine samples.[2][13]
Materials:
-
Urine sample
-
AAMA-d3 internal standard solution
-
Formic acid
-
Methanol
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge an aliquot of the urine sample to remove particulate matter.
-
To 1 mL of the supernatant, add the AAMA-d3 internal standard solution.
-
Acidify the sample with formic acid.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes (AAMA, GAMA, and AAMA-d3) with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example using HILIC): [5]
-
Analytical Column: Zwitterionic HILIC column (e.g., Zic-HILIC).[5]
-
Mobile Phase A: Acetonitrile with a small percentage of formic acid.
-
Mobile Phase B: Water with a small percentage of formic acid and ammonium formate.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous component to elute the polar analytes.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
AAMA: Precursor ion (m/z) -> Product ion (m/z)
-
GAMA: Precursor ion (m/z) -> Product ion (m/z)
-
AAMA-d3: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Mandatory Visualizations
Acrylamide Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tobacco Smoke is a Major Source of Aromatic Amine Exposure in U.S. Adults: 2013–2014 National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive HILIC-ESI-MS/MS quantitation of polar metabolites of acrylamide in human urine using column switching with an online trap column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?—A Pilot Study [ideas.repec.org]
- 7. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Acrylamide in children--exposure assessment via urinary acrylamide metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
physical and chemical properties of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide.[1] Acrylamide is a process-formed contaminant found in heated foods and is classified as a probable human carcinogen.[1] The deuterium-labeled standard is crucial for its use as an internal standard in quantitative analytical methods, such as mass spectrometry, to accurately measure exposure to acrylamide in biological samples.[2] This guide provides a detailed overview of its core physical and chemical properties, its role in the metabolic detoxification of acrylamide, and detailed protocols for its analytical determination.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for handling, storage, and analytical method development.
| Property | Value | Source |
| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [3][4] |
| CAS Number | 1795786-57-0 | [3][4][5] |
| Molecular Formula | C₈H₁₁D₃N₂O₄S | [4][5] |
| Molecular Weight | 237.29 g/mol | [4][5] |
| Accurate Mass | 237.0863 | [4] |
| Appearance | White to Off-White Semi-Solid to Solid | |
| Melting Point | 99-102 °C | |
| Purity | >95% (as determined by HPLC) | [4] |
| Solubility | Slightly soluble in Aqueous Acid, DMSO, and Methanol | |
| Storage Conditions | 4°C, protect from moisture (Hygroscopic) | |
| IUPAC Name | (2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | [4] |
Biological Significance: Metabolic Detoxification of Acrylamide
N-Acetyl-S-(carbamoylethyl)-L-cysteine is formed in the body as part of the detoxification pathway for acrylamide. This process primarily involves the conjugation of acrylamide with glutathione (GSH), a critical endogenous antioxidant. This initial conjugate is then enzymatically processed through several steps to ultimately yield the mercapturic acid derivative (AAMA), which is then excreted in the urine. The quantification of this metabolite is a key biomarker for assessing human exposure to acrylamide.[6]
Caption: Metabolic detoxification pathway of Acrylamide to AAMA.
Experimental Protocols: Bioanalytical Quantification
The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue in biological matrices. A typical method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Detailed Methodology: Quantification in Urine by LC-MS/MS
This protocol provides a representative method for the analysis of AAMA in human urine, employing this compound as an internal standard.[6]
1. Materials and Reagents:
-
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) analytical standard
-
This compound (AAMA-d3) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (control)
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange)
2. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of AAMA and AAMA-d3 (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL) and a fixed-concentration internal standard spiking solution (e.g., 100 ng/mL).
-
Urine Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 4000 x g for 10 minutes to pellet particulates.
-
To 500 µL of supernatant, add 50 µL of the AAMA-d3 internal standard solution.
-
Solid Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge according to the manufacturer's protocol.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with an acidic solution).
-
Elute the analyte and internal standard using a basic methanolic solution.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
AAMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z.
-
AAMA-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da).
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the AAMA and AAMA-d3 MRM transitions.
-
Calculate the ratio of the AAMA peak area to the AAMA-d3 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of AAMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow for AAMA quantification in urine.
References
- 1. This compound | 1795786-57-0 - Coompo [coompo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [lgcstandards.com]
- 4. This compound [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
Disclaimer: This guide provides safety and handling information for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 based on data available for the non-deuterated analogue, N-Acetyl-L-cysteine. It is intended for use by trained professionals in a laboratory setting. All users should review the complete Safety Data Sheet (SDS) before handling this material.[1]
This technical document offers a comprehensive overview of the safety and handling protocols for this compound, a stable isotope-labeled metabolite.[2][3] The information is curated for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
This compound is a solid, white substance.[4] While specific data for the deuterated compound is limited, the properties of the analogous compound N-Acetyl-L-cysteine are summarized below.
| Property | Value |
| Molecular Formula | C8H11D3N2O4S[2] |
| Molecular Weight | 237.29 g/mol [2][5] |
| Appearance | White Solid[4] |
| Purity | >95% (HPLC)[2][5] |
| Melting Point | 109 - 111 °C / 228.2 - 231.8 °F[4] |
| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL[1] |
| Solubility in Organic Solvents | Approx. 50 mg/mL in ethanol, DMSO, and dimethylformamide[1] |
Section 2: Toxicological Data
Toxicological properties have not been thoroughly investigated for this compound. The following data for N-acetyl-L-Cysteine provides an indication of its toxicological profile.
| Route of Exposure | Species | LD50 Value |
| Oral | Mouse | 4,400 mg/kg[6] |
| Oral | Rat | 5,050 mg/kg[6] |
| Intraperitoneal | Mouse | 400 mg/kg[6] |
| Intravenous | Mouse | 3,800 mg/kg[6] |
| Intravenous | Rat | 1,140 mg/kg[6] |
The substance causes serious eye irritation.[6]
Section 3: Hazard Identification and Control
The primary hazard associated with this compound is serious eye irritation.[6] It is classified as Eye Irritation Category 2A.
Caption: Hazard Identification and First Aid Flowchart.
Section 4: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[7]
-
Wash hands before breaks and after work.[7]
-
Keep away from food, drink, and animal feedingstuffs.[7]
-
Use personal protective equipment as required.[4]
-
Ensure adequate ventilation.[4]
-
Avoid dust formation.[4]
-
Store at +4°C for long-term storage.[2] May be stored at room temperature for short periods.[8]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Aqueous stock solutions are stable for up to one month at -20°C.
Caption: General Laboratory Handling Workflow.
Section 5: Stability and Reactivity
The compound is stable under normal conditions.[4]
-
Conditions to Avoid: Avoid dust formation, incompatible products, and excess heat.[4]
-
Incompatible Materials: Strong oxidizing agents, oxygen, metals, and butyl rubber.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
Section 6: Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Use safety goggles with side protection.[9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[9] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[4] If dust is formed, a particulate filter device (EN 143) is necessary.[7] |
Section 7: Accidental Release Measures
In the event of an accidental release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[4]
-
Environmental Precautions: Do not let the product enter drains.[10]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4] Avoid generating dust.[10]
This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and complete information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound [lgcstandards.com]
- 3. This compound [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. mybiosource.com [mybiosource.com]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Commercial Suppliers and Technical Data for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, a crucial labeled internal standard for the quantification of the acrylamide metabolite, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA). This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathway and analytical workflow.
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the primary commercial sources.
| Supplier | Product Name | Catalog Number (Example) |
| Toronto Research Chemicals (TRC) | This compound | A171872 |
| Distributed by Fisher Scientific[1] | ||
| LGC Standards [2][3][4][5] | This compound | TRC-A171872 |
| Coompo Research Chemicals [6] | This compound | C204842 |
| Santa Cruz Biotechnology [7] | This compound | sc-218203 |
| Mithridion [8] | This compound |
Technical Data
The following tables summarize the key physical and chemical properties of this compound, compiled from supplier data sheets and certificates of analysis.
General and Chemical Properties
| Property | Value | Source |
| CAS Number | 1795786-57-0 | [2][3][6][7][8] |
| Molecular Formula | C₈H₁₁D₃N₂O₄S | [2][3][6][7] |
| Molecular Weight | 237.29 g/mol | [2][3][6][7] |
| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [4][6] |
| Unlabeled CAS Number | 81690-92-8 | [2][3] |
Physical and Quality Specifications
| Property | Value | Source |
| Appearance | White to Off-White Semi-Solid to Solid | [6] |
| Purity (HPLC) | >95% | [2][5] |
| Purity | 98% | [6] |
| Isotopic Purity | >95% | [8] |
| Solubility | Chloroform, Dichloromethane, DMSO, Aqueous Acid (Slightly), Methanol (Slightly) | [6] |
| Storage Conditions | 2-8°C, Protected from air and light, refrigerate or freeze | [6] |
Metabolic Pathway of Acrylamide
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a urinary metabolite of acrylamide, a compound formed during high-temperature cooking of certain foods.[6] The formation of AAMA is a detoxification pathway involving the conjugation of acrylamide with glutathione. The deuterated form, this compound, serves as an ideal internal standard for accurately quantifying this metabolite in biological samples.
The metabolic conversion of acrylamide to AAMA involves a multi-step enzymatic process. Initially, acrylamide undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a Michael addition reaction where the thiol group of glutathione attacks the β-carbon of the α,β-unsaturated carbonyl of acrylamide.[9] This conjugate is then sequentially metabolized to yield the final mercapturic acid, AAMA, which is excreted in the urine.[2]
Caption: Metabolic conversion of acrylamide to its urinary metabolite, AAMA.
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of AAMA in biological matrices, most commonly urine. The general workflow for such an analysis is outlined below.
General Experimental Workflow for AAMA Quantification
Caption: A typical workflow for the quantification of AAMA in urine.
Detailed Methodologies
The following provides a more detailed, representative protocol for the analysis of AAMA in urine, based on established methods.
1. Sample Preparation (Solid Phase Extraction)
-
Objective: To extract AAMA and the internal standard from the urine matrix and remove interfering substances.
-
Materials:
-
Urine samples
-
This compound internal standard solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning and elution)
-
Water (for equilibration and washing)
-
Centrifuge
-
-
Procedure:
-
Thaw frozen urine samples to room temperature and centrifuge to pellet any precipitates.
-
To a defined volume of the urine supernatant (e.g., 1 mL), add a known amount of the this compound internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate AAMA from other components and quantify it using its specific mass transitions and those of the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of an acid modifier like formic acid.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both AAMA and this compound are monitored. For example:
-
AAMA: m/z 235 -> [product ion]
-
AAMA-d3: m/z 238 -> [corresponding product ion]
-
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of AAMA and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Quantification: The concentration of AAMA in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response.
This technical guide provides a foundational understanding of this compound for research and analytical applications. For specific experimental conditions, it is recommended to consult the detailed methodologies published in peer-reviewed scientific literature.
References
- 1. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [lgcstandards.com]
- 5. This compound [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of glutathione on acrylamide inhibition: Transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes and is also found in tobacco smoke. Classified as a probable human carcinogen and a known neurotoxicant, monitoring human exposure to acrylamide is of significant public health interest. The primary urinary metabolite of acrylamide is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). Accurate and precise quantification of AAMA in biological matrices such as urine provides a reliable biomarker of recent exposure to acrylamide.[1]
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterated analog of AAMA and serves as an ideal internal standard for its quantification. Its use corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS-based quantification of AAMA in human urine.
Metabolic Pathway of Acrylamide
Acrylamide is metabolized in the body through two primary pathways. The major pathway involves conjugation with glutathione (GSH), which is subsequently metabolized to mercapturic acids, including AAMA, and excreted in the urine. A secondary, toxico-logically significant pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to its epoxide metabolite, glycidamide (GA). Glycidamide can also be conjugated with GSH and excreted as GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine). The metabolic pathway is illustrated below.
Metabolism of Acrylamide to AAMA and GAMA.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
This protocol describes a solid-phase extraction method for the cleanup and concentration of AAMA from human urine samples prior to LC-MS/MS analysis.
Materials:
-
Human urine samples
-
This compound internal standard solution (in methanol or water)
-
Formic acid
-
Ammonium formate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Strong anion-exchange (SAX) SPE cartridges
-
Centrifuge
-
SPE manifold
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the urine supernatant to a clean microcentrifuge tube.
-
Spike each sample with a known amount of this compound internal standard solution.
-
Acidify the urine samples by adding 20 µL of formic acid.
-
Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.
-
Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction Workflow for Urine Samples.
LC-MS/MS Analysis
This section provides typical LC-MS/MS parameters for the analysis of AAMA using this compound as an internal standard. Parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AAMA | 235.1 | 106.1 | 15 |
| This compound (IS) | 238.1 | 109.1 | 15 |
Quantitative Data and Method Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of AAMA in human urine using this compound as an internal standard.
| Parameter | Performance Characteristic |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Extraction Recovery | > 85% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of the acrylamide exposure biomarker AAMA in human urine by LC-MS/MS. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies. The high sensitivity, specificity, and accuracy of this method make it well-suited for assessing human exposure to acrylamide from various sources.
References
- 1. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: Quantification of AAMA in Human Urine using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure, in human urine. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals involved in toxicology studies, exposure assessment, and pharmacokinetic analysis.
Introduction
Acrylamide is a process-formed contaminant found in a variety of cooked foods and is also present in tobacco smoke. Classified as a probable human carcinogen, monitoring human exposure to acrylamide is of significant public health interest. N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major urinary metabolite of acrylamide, formed through the conjugation of acrylamide with glutathione and subsequent metabolism.[1][2] The quantification of urinary AAMA provides a reliable and non-invasive measure of recent acrylamide exposure.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as AAMA-d3, is critical for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the LC-MS/MS quantification of AAMA in human urine using AAMA-d3 as an internal standard.
Acrylamide Metabolism to AAMA
Acrylamide is metabolized in the body primarily through two pathways: glutathione conjugation and epoxidation to glycidamide. The formation of AAMA occurs via the glutathione conjugation pathway, which is considered a detoxification route. This multi-step process is a key mechanism for the elimination of acrylamide from the body.
Experimental Protocols
Materials and Reagents
-
AAMA and AAMA-d3 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent) equipped with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of AAMA-d3 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | (Time, %B): (0, 5), (5, 95), (8, 95), (8.1, 5), (12, 5) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | AAMA: 235.1 → 106.1AAMA-d3: 238.1 → 109.1 |
| Dwell Time | 150 ms |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | R² |
| AAMA | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10 | < 15 | 90 - 110 |
| Medium | 50 | < 10 | < 15 | 90 - 110 |
| High | 500 | < 10 | < 15 | 90 - 110 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 5 | > 85 |
| Medium | 50 | > 85 |
| High | 500 | > 85 |
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of the acrylamide exposure biomarker AAMA in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The described sample preparation is straightforward, and the LC-MS/MS parameters are optimized for sensitive and selective detection. This method is a valuable tool for researchers and professionals in the fields of toxicology, epidemiology, and drug development for the assessment of acrylamide exposure.
References
sample preparation for AAMA analysis with a deuterated standard
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of Nα-Acetyl-L-arginine methyl ester (AAMA) in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
This application note provides a detailed protocol for the sample preparation and quantification of Nα-Acetyl-L-arginine methyl ester (AAMA), a derivative of L-arginine, in plasma samples. The use of a stable isotope-labeled (deuterated) internal standard is crucial for accurate and precise quantification, especially for endogenous or metabolically related compounds, as it effectively compensates for variability in sample preparation and matrix effects.[1][2]
The described methods are essential for pharmacokinetic studies, biomarker research, and drug development processes where reliable measurement of AAMA is required. The protocols outlined below detail two common and effective sample preparation techniques: protein precipitation and solid-phase extraction (SPE).
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of AAMA and related arginine derivatives using LC-MS/MS. This data is compiled from various studies and serves as a benchmark for method validation.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Notes |
| Analyte | AAMA (NAArg) & Analogs | Arginine & Derivatives | Data for AAMA is based on a validated method.[3] |
| Calibration Range | 0.030 - 10.0 µM | 0.15 - 150 µM | Linearity (r²) is typically >0.99 for both methods. |
| Lower Limit of Quantification (LLOQ) | ~0.030 µM | ~0.04 - 0.15 µM | LLOQ for related compounds can be as low as 0.039 µM.[4] |
| Limit of Detection (LOD) | Not explicitly stated | ~0.02 - 0.04 µM | LOD for similar analytes has been reported in this range.[4] |
| Analyte Recovery | >85% (for similar small molecules) | 89 - 95% | Recovery is dependent on the specific protocol and analyte.[5] |
| Intra-day Precision (%CV) | <10% | <5.5% | [5] |
| Inter-day Precision (%CV) | <10% | <9% | [5] |
Experimental Protocols
Materials and Reagents
-
Analytes: Nα-Acetyl-L-arginine methyl ester (AAMA) hydrochloride, Deuterated AAMA (e.g., AAMA-d3, -d7) as internal standard (IS).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Glacial Acetic Acid, Formic Acid.
-
Reagents: Ultrapure water, Phosphate Buffered Saline (PBS).
-
Sample Matrix: Human or animal plasma (K2EDTA).
-
Equipment: Vortex mixer, refrigerated centrifuge, analytical balance, pipettes, 96-well plates (optional).
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AAMA and deuterated AAMA in methanol.
-
Working Standard Solutions: Serially dilute the AAMA primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the deuterated AAMA primary stock solution with the same diluent to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.
Sample Preparation Method 1: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.[6][7] Acetonitrile is a commonly used solvent for this purpose.
Protocol:
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Internal Standard Spiking: Add 10 µL of the deuterated AAMA internal standard working solution to each tube.
-
Enzyme Inhibition (if necessary): For endogenous analytes, it may be necessary to halt enzymatic activity. This can be achieved by adding a small volume of an appropriate inhibitor or by immediate treatment with acid.[3] For this protocol, we will proceed with acidification during precipitation.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to further denature proteins and stabilize the analyte.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.
Sample Preparation Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. A mixed-mode cation exchange (MCX) sorbent is suitable for the extraction of basic compounds like arginine derivatives.[8]
Protocol:
-
Sample Pre-treatment: Thaw and centrifuge plasma samples as described in the protein precipitation protocol. To 100 µL of plasma, add the deuterated internal standard and 100 µL of 4% phosphoric acid to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the AAMA and deuterated AAMA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation and analysis of AAMA in plasma.
Caption: Workflow for AAMA sample preparation and analysis.
Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where AAMA could be involved, for instance, in the context of nitric oxide (NO) synthesis, given its relation to arginine.
Caption: Hypothetical metabolic pathway involving AAMA and arginine.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of arginine-vasotocin and isotocin in fish plasma with solid-phase extraction and fluorescence derivatization followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solubility and solution stability of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is limited. The following protocols and recommendations are based on the available data for this compound and closely related analogs, such as N-Acetyl-L-cysteine (NAC) and its deuterated forms. It is strongly advised to perform small-scale solubility and stability tests before preparing larger quantities.
Physicochemical Properties and Solubility
This compound is a stable isotope-labeled analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses. The properties of the non-labeled and deuterated parent compound, N-Acetyl-L-cysteine, are often used as a proxy to guide solution preparation.
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Analyte Name | This compound | [1][2] |
| Alternate Names | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [1] |
| CAS Number | 1795786-57-0 | [1][2] |
| Molecular Formula | C₈H₁₁D₃N₂O₄S | [1][2] |
| Molecular Weight | 237.29 | [1][2] |
| Purity | >95% (HPLC) | [1] |
| Format | Neat / Crystalline Solid |[1] |
Table 2: Solubility Data (Based on N-Acetyl-L-cysteine Analogs)
| Solvent | Approximate Solubility | Reference Compound | Reference |
|---|---|---|---|
| Methanol | Soluble (used for stock preparation) | N-Acetyl-L-cysteine-d3 | [3] |
| Ethanol | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |
| DMSO | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |
| Dimethylformamide (DMF) | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |
| Water | 50 mg/mL (Freely soluble) | N-Acetyl-L-cysteine | [5] |
| PBS (pH 7.2) | ~30 mg/mL | N-Acetyl-L-cysteine |[4] |
Experimental Protocols
Protocol for Primary Stock Solution Preparation (1 mg/mL in Methanol)
This protocol details the preparation of a 1 mg/mL primary stock solution, which is a common starting concentration for creating calibration curves and working standards.
Materials and Reagents:
-
This compound solid
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature for at least 30 minutes before opening. This prevents water condensation on the cold solid.
-
Weighing: Accurately weigh approximately 1 mg of the solid using a calibrated analytical balance. Record the exact weight to four decimal places.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of methanol to the volumetric flask. Cap and vortex gently for 1-2 minutes or until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Protocol for Aqueous Solution Preparation
For biological assays, it is often necessary to prepare solutions in aqueous buffers. Direct dissolution in aqueous buffers is possible, but the stability of these solutions is limited.
Procedure:
-
Weigh the desired amount of this compound solid.
-
Add the solid to a suitable container.
-
Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2).
-
Vortex or stir until the solid is completely dissolved.
-
Crucially, use this solution immediately or on the same day. Based on data for NAC, aqueous solutions should not be stored for more than one day at room temperature or refrigerated conditions.[4]
Storage and Stability
Proper storage is critical to maintain the integrity of the analyte. The primary degradation pathway for related cysteine compounds in solution is oxidation, leading to the formation of dimers.[6]
Table 3: Recommended Storage Conditions
| Format | Solvent | Temperature | Recommended Duration | Reference/Justification |
|---|---|---|---|---|
| Solid (Neat) | N/A | +4°C | As per supplier | [1] |
| Solid (Neat) | N/A | -20°C | ≥ 4 years | Based on stable NAC analog data[4] |
| Stock Solution | Methanol, DMSO, Ethanol | -20°C | Up to 1 month* | Based on stable NAC analog data |
| Aqueous Solution | PBS, Water | 2-8°C | ≤ 1 day | Based on NAC instability in aqueous media[4] |
| Aqueous Solution | PBS, Water | -20°C | Up to 1 month* | Based on stable NAC analog data |
*For long-term stability, it is recommended to conduct your own stability studies. Aliquoting stock solutions can prevent contamination and degradation from repeated freeze-thaw cycles.
Analytical Applications
This compound is designed for use as an internal standard in analytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte in complex biological matrices.[3]
References
Application Note and Protocol: Quantitative Analysis of Acrylamide Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide, a potential human carcinogen, is formed in carbohydrate-rich foods during high-temperature cooking.[1][2][3] Its metabolism in the body is a critical area of study for toxicological and drug development research. The primary metabolic pathways involve the conversion of acrylamide to a reactive epoxide, glycidamide, and the detoxification through glutathione conjugation to form mercapturic acid derivatives.[4][5] The main metabolites excreted in urine are N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-(R,S)-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), the mercapturic acid of acrylamide and glycidamide, respectively.[1][6][7] Quantifying these metabolites provides a reliable measure of internal exposure to acrylamide and offers insights into its metabolic activation and detoxification.[1][6] This application note provides a detailed protocol for the quantitative analysis of acrylamide and its key metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][6]
Acrylamide Metabolism Signaling Pathway
The metabolic conversion of acrylamide is a critical determinant of its toxicity. The following diagram illustrates the primary metabolic pathways.
References
- 1. Mercapturic acids of acrylamide and glycidamide as biomarkers of the internal exposure to acrylamide in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of Acrylamide in Food by LC/Time-of-Flight Mass Spectrometry | JEOL Resources [jeolusa.com]
- 4. researchgate.net [researchgate.net]
- 5. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Acrylamide Using Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (AA) is a chemical compound that can form in starchy foods during high-temperature cooking processes. It is classified as a probable human carcinogen and a known neurotoxicant. Understanding the absorption, distribution, metabolism, and excretion (ADME) of acrylamide is crucial for assessing its risk to human health. Pharmacokinetic (PK) studies are essential for determining the internal exposure to acrylamide and its reactive metabolite, glycidamide (GA). The use of stable isotope-labeled internal standards, such as ¹³C₃-acrylamide or deuterated acrylamide (d₃-acrylamide), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for accurate and precise quantification of acrylamide and its metabolites in biological matrices.[1][2][3] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of acrylamide using these advanced analytical techniques.
Core Principles: Isotope Dilution Mass Spectrometry
The foundation of this methodology is isotope dilution mass spectrometry (IDMS). A known amount of a stable isotope-labeled analog of the analyte (the internal standard) is added to the biological sample at the initial stage of processing.[1] Because the labeled internal standard is chemically identical to the analyte, it experiences the same extraction efficiency, matrix effects, and instrument response.[3] By measuring the ratio of the native analyte to the labeled internal standard, any variations during the analytical process are normalized, leading to highly accurate and precise quantification.[1]
Metabolic Pathway of Acrylamide
Acrylamide is primarily metabolized in the liver. A significant pathway involves the oxidation of acrylamide to glycidamide, a reactive epoxide, by cytochrome P450 2E1 (CYP2E1).[4][5] Both acrylamide and glycidamide can be detoxified by conjugation with glutathione (GSH).[4] These metabolic steps are critical in understanding the toxicokinetics and potential carcinogenicity of acrylamide.[6]
Experimental Protocols
Animal Pharmacokinetic Study Protocol (Rat Model)
This protocol is based on methodologies described in studies by Doerge et al. (2005) and Kim et al. (2015).[7][8]
1. Animal Model:
-
Age/Weight: 8-10 weeks old, weighing 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Dosing:
-
Test Substance: Acrylamide (≥99% purity).
-
Vehicle: Sterile water for injection or saline.
-
Dose Administration:
-
Intravenous (IV): Administer a single dose of 1 mg/kg via the tail vein.
-
Oral (PO): Administer a single dose of 1 mg/kg by oral gavage.
-
-
Fasting: Fast animals overnight before dosing, with water available ad libitum.
3. Sample Collection:
-
Matrix: Blood (plasma).
-
Collection Schedule: Collect blood samples at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Procedure: Collect approximately 200 µL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Sample Preparation for LC-MS/MS Analysis:
-
Internal Standard: Use ¹³C₃-acrylamide as the internal standard.
-
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the ¹³C₃-acrylamide internal standard (e.g., at 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate acrylamide and glycidamide from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acrylamide: m/z 72.0 → 55.0
-
¹³C₃-Acrylamide: m/z 75.0 → 58.0
-
Glycidamide: m/z 88.0 → 70.0
-
-
Data Presentation
The following tables summarize representative pharmacokinetic parameters for acrylamide and its metabolite glycidamide from studies in rats.
Table 1: Pharmacokinetic Parameters of Acrylamide in Male Fischer 344 Rats after a Single 0.1 mg/kg Dose [7]
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Intravenous (IV) | 133 ± 15 | 0.08 | 158 ± 12 | 1.7 ± 0.2 |
| Oral Gavage | 63 ± 27 | 1-2 | 155 ± 63 | 2.3 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Glycidamide in Male Fischer 344 Rats after a Single 0.1 mg/kg Dose of Acrylamide [7]
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Intravenous (IV) | 19 ± 2 | 0.5 | 22 ± 2 | 2.1 ± 0.3 |
| Oral Gavage | 22 ± 7 | 1-2 | 48 ± 16 | 2.4 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of Acrylamide and Glycidamide in Male Sprague-Dawley Rats after a Single 1 mg/kg Intravenous Dose of Acrylamide [8]
| Analyte | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | AUC₀-inf (ng·h/mL) | t½ (h) |
| Acrylamide | 1032.5 ± 121.3 | 1198.7 ± 89.5 | 1221.4 ± 91.2 | 1.8 ± 0.2 |
| Glycidamide | 115.6 ± 20.4 | 345.9 ± 55.7 | 389.7 ± 60.1 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Table 4: Pharmacokinetic Parameters of Acrylamide and Glycidamide in Male Sprague-Dawley Rats after a Single 1 mg/kg Oral Dose of Acrylamide [8]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-inf (ng·h/mL) | t½ (h) |
| Acrylamide | 355.7 ± 45.1 | 0.5 ± 0.0 | 988.6 ± 110.2 | 1005.8 ± 112.5 | 2.1 ± 0.3 |
| Glycidamide | 88.9 ± 15.6 | 1.0 ± 0.0 | 456.7 ± 78.9 | 499.8 ± 85.4 | 3.8 ± 0.7 |
Data are presented as mean ± standard deviation.
Conclusion
The use of labeled internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the pharmacokinetic characterization of acrylamide and its metabolites. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of toxicology, pharmacology, and drug development. Accurate pharmacokinetic data are essential for understanding the potential risks associated with acrylamide exposure and for the development of effective risk mitigation strategies.
References
- 1. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicokinetics and internal exposure of acrylamide: new insight into comprehensively profiling mercapturic acid metabolites as short-term biomarkers in rats and Chinese adolescents | Semantic Scholar [semanticscholar.org]
- 3. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 4. jifsan.umd.edu [jifsan.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Carcinogenicity of glycidamide in B6C3F1 mice and F344/N rats from a two-year drinking water exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of acrylamide and glycidamide in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of acrylamide after oral administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide is a process-formed contaminant found in a variety of cooked foods and is classified as a probable human carcinogen. Accurate assessment of human exposure to acrylamide is crucial for risk assessment and regulatory purposes. The primary urinary metabolite of acrylamide, N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), has been established as a reliable biomarker for monitoring acrylamide exposure.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of small molecules in complex biological matrices. This application note provides a detailed protocol for the quantification of AAMA in human urine using N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an internal standard.
The principle of this method relies on the addition of a known amount of the stable isotope-labeled internal standard (this compound) to the urine sample. The deuterated standard is chemically identical to the endogenous AAMA, ensuring it behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), precise and accurate quantification can be achieved, compensating for any analyte loss during sample processing and variations in instrument response.
Metabolic Pathway of Acrylamide to AAMA
Acrylamide undergoes metabolic detoxification in the body primarily through two pathways. One major pathway involves the conjugation of acrylamide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized through a series of enzymatic steps to form the mercapturic acid, N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), which is subsequently excreted in the urine. A secondary pathway involves the oxidation of acrylamide to its epoxide metabolite, glycidamide (GA), by cytochrome P450 2E1. Glycidamide can also be conjugated with GSH and further metabolized to N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), another urinary biomarker.
Figure 1: Metabolic pathway of acrylamide to AAMA.
Experimental Protocols
Materials and Reagents
-
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) analytical standard
-
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine-d3 (d3-AAMA) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free, for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Preparation of Stock and Working Solutions
-
AAMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of AAMA and dissolve in 10 mL of methanol.
-
d3-AAMA Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of d3-AAMA and dissolve in 10 mL of methanol.
-
AAMA Working Solutions: Prepare serial dilutions of the AAMA stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.
-
d3-AAMA Internal Standard Working Solution: Dilute the d3-AAMA stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of each urine sample, calibration standard, and QC sample, add 50 µL of the d3-AAMA internal standard working solution.
-
Vortex for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental workflow for AAMA quantification.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | AAMA: m/z 235.1 → 132.1d3-AAMA: m/z 238.1 → 135.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the IDMS method for AAMA quantification. Data is compiled from various studies employing similar methodologies.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | Adapted from[3] |
| Correlation Coefficient (r²) | > 0.995 | Adapted from[3] |
| Limit of Detection (LOD) | 0.5 - 1.5 µg/L (ng/mL) | [4] |
| Limit of Quantitation (LOQ) | 1.5 - 5.0 µg/L (ng/mL) | [4] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (e.g., 5 ng/mL) | < 10% | < 15% | 90 - 110% |
| Mid QC (e.g., 50 ng/mL) | < 10% | < 15% | 90 - 110% |
| High QC (e.g., 400 ng/mL) | < 10% | < 15% | 90 - 110% |
| Data adapted from general principles of bioanalytical method validation using isotope dilution. |
Table 3: Recovery
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Data adapted from general principles of bioanalytical method validation using isotope dilution. |
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound provides a robust, sensitive, and specific approach for the quantification of the acrylamide exposure biomarker AAMA in human urine. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for clinical and epidemiological studies. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this gold-standard analytical method.
References
- 1. Monitoring urinary mercapturic acids as biomarkers of human dietary exposure to acrylamide in combination with acrylamide uptake assessment based on duplicate diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercapturic acids of acrylamide and glycidamide as biomarkers of the internal exposure to acrylamide in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of AAMA with N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3) as an internal standard for the quantification of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of AAMA?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of AAMA.[2][3] Biological matrices are complex mixtures of proteins, lipids, salts, and other small molecules that can interfere with the ionization of AAMA in the mass spectrometer source.[4]
Q2: How does using this compound (AAMA-d3) help in managing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for AAMA. The use of a SIL-IS is considered the gold standard for correcting for matrix effects in quantitative LC-MS/MS bioanalysis.[5][6] Since AAMA-d3 is chemically identical to AAMA, it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[8]
Q3: What are the primary methods to assess matrix effects in my AAMA assay?
A3: The two primary methods for evaluating matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of AAMA solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the AAMA signal baseline indicates the retention times at which ion suppression or enhancement occurs.[9]
-
Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of AAMA in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of AAMA after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.[10]
Q4: Besides using AAMA-d3, what other strategies can I employ to minimize matrix effects?
A4: Several strategies can help reduce matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than simple protein precipitation.[9][11]
-
Chromatographic Optimization: Modifying the LC method to achieve better separation between AAMA and co-eluting matrix components can significantly reduce interference.[11] This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in AAMA Quantification | Significant and variable matrix effects between samples. | Ensure consistent and early addition of AAMA-d3 to all samples, standards, and quality controls.[8] Optimize the sample cleanup procedure (e.g., switch from protein precipitation to SPE) to remove more matrix components.[9] |
| Poor Accuracy in Spiked Samples | Non-parallelism between the calibration curve in solvent and the sample matrix due to matrix effects. | Prepare matrix-matched calibration curves by spiking known concentrations of AAMA into a blank biological matrix. This helps to compensate for consistent matrix effects. |
| Signal Suppression or Enhancement Observed | Co-elution of AAMA with interfering substances from the biological matrix. | Optimize the chromatographic method to separate AAMA from the interfering peaks. This may involve adjusting the gradient profile or changing the stationary phase.[11] |
| Inconsistent Internal Standard (AAMA-d3) Response | Inconsistent sample preparation or significant matrix effects impacting the internal standard. | Review the sample preparation workflow for consistency. Ensure the internal standard is added accurately to every sample. If matrix effects are severe, further optimization of sample cleanup is necessary.[2] |
Quantitative Data Summary
The following table presents illustrative data on the impact of matrix effects on AAMA quantification and the effectiveness of using AAMA-d3 as an internal standard. This data is representative of what might be observed during method validation.
| Parameter | Without Internal Standard | With AAMA-d3 Internal Standard |
| Matrix Effect (%) | -45% (Ion Suppression) | -2% (Compensated) |
| Recovery (%) | 55% | 98% |
| Precision (%RSD) | 18% | 4% |
| Accuracy (%Bias) | -40% | -3% |
Data is illustrative and intended for educational purposes.
Experimental Protocols
Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol describes a quantitative assessment of matrix effects.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike AAMA into a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix): Process six different lots of blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. After the final extraction step, spike the extracts with the same concentration of AAMA as in Set A.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, enhancement if >100%).
Sample Preparation and LC-MS/MS Analysis of AAMA
This is a general protocol for the quantification of AAMA in a biological matrix using AAMA-d3.
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the AAMA-d3 working solution to each tube (except for blank matrix samples used to assess interference).
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile to each plasma sample. For urine, this step may be omitted or replaced with a dilution step.
-
Vortexing and Centrifugation: Vortex each tube vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
-
LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for the separation of AAMA.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for AAMA and AAMA-d3.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Technical Support Center: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 Analysis
Welcome to the technical support center for the analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to ion suppression that may be encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4][5] This can lead to a decreased signal intensity for your analyte, resulting in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[3][6] In the analysis of this compound, ion suppression can compromise the accuracy of pharmacokinetic and biomonitoring studies where it is used as an internal standard.[7]
Q2: I'm utilizing a deuterated internal standard, this compound. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard is the best tool to compensate for matrix effects.[8] Since it is chemically almost identical to the analyte, it should co-elute and experience the same degree of ion suppression.[3][6] The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[3][6] However, this is not always the case. A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[6][9] If this chromatographic separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[6]
Q3: What are the common sources of ion suppression in my analysis?
A3: Ion suppression can originate from various sources, which can be broadly categorized as:
-
Endogenous matrix components: These are substances naturally present in biological samples such as salts, lipids, proteins, and phospholipids.[6][10][11][12]
-
Exogenous substances: These are contaminants introduced during sample collection, storage, or preparation. Examples include plasticizers from collection tubes, anticoagulants, and mobile phase additives like trifluoroacetic acid (TFA).[2][13][14]
-
High concentrations of the analyte or internal standard: At very high concentrations, the analyte and internal standard can compete with each other for ionization, leading to self-suppression.[9][15]
Q4: How can I determine if ion suppression is affecting my results?
A4: There are several experimental approaches to assess the presence and extent of ion suppression. A common method is the post-extraction spike experiment, where the response of an analyte in a clean solvent is compared to its response in a spiked, extracted blank matrix.[2][11] A significant decrease in signal in the matrix sample indicates ion suppression.[2] Another technique is the post-column infusion method, which helps identify the regions in your chromatogram where ion suppression occurs.[3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating ion suppression for the analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine and its deuterated internal standard.
Problem 1: Low or inconsistent signal intensity for the analyte and/or internal standard.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects using the pre- and post-extraction spike method detailed in the Experimental Protocols section.
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than simple protein precipitation.[10][11]
-
Optimize Chromatography: Modify the chromatographic conditions to separate the analyte and internal standard from the ion suppression zones. This could involve changing the analytical column, adjusting the mobile phase composition, or altering the gradient profile.[16]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression.[10][13] However, be mindful that this will also reduce the analyte concentration, potentially impacting sensitivity.
-
Problem 2: Inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. If they are not perfectly co-eluting, this can lead to different degrees of ion suppression and inaccurate results.[6][9]
-
Identify Ion Suppression Zones: Use the post-column infusion technique (see Experimental Protocols) to pinpoint the retention times where ion suppression is most severe.
-
Adjust Chromatography for Co-elution: Modify the chromatographic method to ensure the analyte and internal standard elute in a region with minimal ion suppression.
-
Quantitative Data Summary
The following table summarizes the type of quantitative data that can be generated from a matrix effect experiment to evaluate ion suppression. The values presented are for illustrative purposes.
| Sample Set | Analyte Peak Area (Analyte) | IS Peak Area (d3-IS) | Analyte/IS Ratio | Matrix Effect (%) |
| Set 1: Neat Solution | 1,200,000 | 1,150,000 | 1.04 | N/A |
| Set 2: Post-Extraction Spike | 850,000 | 820,000 | 1.04 | -29.2% |
| Set 3: Pre-Extraction Spike | 780,000 | 750,000 | 1.04 | N/A |
Calculation of Matrix Effect (%): Matrix Effect (%) = ((Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)) - 1) * 100
In this example, a matrix effect of -29.2% indicates significant ion suppression. However, because the analyte-to-internal standard ratio remains consistent, the use of the deuterated internal standard effectively compensates for this suppression.
Experimental Protocols
Quantitative Assessment of Matrix Effects (Pre- and Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression and evaluate the effectiveness of the deuterated internal standard in compensating for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Evaluation:
-
Compare the analyte peak area between Set 1 and Set 2 to determine the absolute matrix effect.
-
Compare the analyte/internal standard peak area ratios across all three sets. Consistent ratios indicate that the internal standard is effectively compensating for the matrix effect.
-
Identification of Ion Suppression Zones (Post-Column Infusion Method)
Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression.[3][4]
Methodology:
-
System Setup:
-
Prepare a solution of your analyte at a concentration that provides a stable and moderate signal.
-
Using a T-piece, connect the outlet of the LC column to both the mass spectrometer inlet and a syringe pump containing the analyte solution.
-
-
Establish a Stable Baseline: Begin the LC gradient without an injection and start the syringe pump to infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable, elevated baseline signal for the analyte.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC column.
-
Monitor Signal: Any dips or decreases in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for quantitative matrix effect assessment.
References
- 1. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl-S-(2-Carbamoylethyl)-Cysteine Test | Take Control Of Your Health With Superpower [superpower.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. waters.com [waters.com]
- 10. bme.psu.edu [bme.psu.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 stability in biological samples
Welcome to the technical support center for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of this analyte in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a urinary metabolite of acrylamide, a compound of interest in toxicology and food safety research.[1][2][3] this compound is the stable isotope-labeled (SIL) form of AAMA. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is considered the gold standard for use as an internal standard (IS).[4] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which corrects for matrix effects and variability, leading to more accurate and precise quantification.[4]
Q2: What are the main stability concerns for this compound in biological samples?
The primary stability concern stems from the potential for oxidation of the cysteine moiety. The parent compound, N-acetylcysteine (NAC), is known to oxidize and form the dimer N,N'-diacetyl-L-cystine (Di-NAC).[5][6] While specific data for the deuterated analyte is not abundant, it is prudent to assume a similar susceptibility. Therefore, improper sample handling and storage can lead to lower recovery of the analyte. General pre-analytical factors like processing delays, storage temperature, and repeated freeze-thaw cycles can significantly impact the stability of metabolites in biological matrices.[7][8][9][10][11]
Q3: What are the recommended storage conditions for biological samples containing this analyte?
For long-term storage of plasma and urine samples, temperatures of -80°C are highly recommended to minimize enzymatic activity and chemical degradation. For short-term storage (e.g., during sample collection and processing), samples should be kept on ice or refrigerated at 2-8°C and processed as quickly as possible. A study on HIV-1 RNA in plasma suggested that EDTA-anticoagulated blood is stable for up to 30 hours at 4°C before processing.[12] While not the same analyte, this provides a general guideline for minimizing pre-analytical variability.
Q4: How many freeze-thaw cycles can my samples undergo before the analyte concentration is compromised?
Troubleshooting Guides
Issue 1: Low Analyte Recovery or High Variability in Results
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples are processed promptly after collection and stored at -80°C. Minimize exposure to room temperature. Consider adding a reducing agent like dithiothreitol (DTT) during sample preparation to convert any oxidized forms back to the parent analyte, a common practice for N-acetylcysteine analysis.[4] |
| Improper Sample Handling | Review your sample collection and processing workflow. Ensure consistency in centrifugation speed, time, and temperature.[11] Avoid prolonged delays between collection and freezing.[7][9] |
| Multiple Freeze-Thaw Cycles | Aliquot samples upon first thaw to avoid repeated freezing and thawing of the bulk sample. Validate the number of freeze-thaw cycles your samples can tolerate without significant degradation as part of your method validation.[13] |
| Matrix Effects | The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects.[4] If issues persist, further optimization of the sample cleanup and chromatographic separation may be necessary. |
Issue 2: Inconsistent Results Between Different Batches of Samples
| Potential Cause | Troubleshooting Step |
| Different Anticoagulants Used | If working with plasma, ensure all samples were collected using the same anticoagulant (e.g., EDTA). Different anticoagulants can affect analyte stability and recovery. EDTA is often a suitable choice for metabolite stability.[12] |
| Variability in Sample Collection/Processing Time | Standardize the time between sample collection, processing, and freezing across all batches to minimize pre-analytical variability.[10][11] |
| Long-Term Storage Degradation | If analyzing samples stored for extended periods, ensure they have been consistently maintained at -80°C. It is advisable to re-validate the stability of long-term storage quality control (QC) samples alongside the study samples. |
Quantitative Data Summary
The following tables summarize the expected stability of this compound in biological samples based on general principles of bioanalytical method validation, where the mean concentration of the analyte should remain within ±15% of the initial concentration.[13] These are illustrative and should be confirmed by specific in-house validation studies.
Table 1: Freeze-Thaw Stability in Human Plasma (Stored at -80°C)
| Number of Cycles | Mean Concentration (% of Initial) | Acceptance Criteria (±15%) |
| Cycle 1 | 98.5% | Met |
| Cycle 2 | 97.2% | Met |
| Cycle 3 | 95.8% | Met |
| Cycle 4 | 93.1% | Met |
| Cycle 5 | 90.5% | Met |
Table 2: Short-Term (Bench-Top) Stability in Human Urine
| Storage Condition | Duration (hours) | Mean Concentration (% of Initial) | Acceptance Criteria (±15%) |
| Room Temperature (~22°C) | 4 | 99.1% | Met |
| Room Temperature (~22°C) | 8 | 96.4% | Met |
| Room Temperature (~22°C) | 24 | 92.3% | Met |
| Refrigerated (4°C) | 24 | 98.7% | Met |
Table 3: Long-Term Stability in Human Plasma
| Storage Temperature | Duration (Months) | Mean Concentration (% of Initial) | Acceptance Criteria (±15%) |
| -20°C | 1 | 97.5% | Met |
| -20°C | 3 | 91.8% | Met |
| -20°C | 6 | 86.3% | Met |
| -80°C | 6 | 98.2% | Met |
| -80°C | 12 | 96.5% | Met |
| -80°C | 24 | 94.9% | Met |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Obtain a pool of the appropriate biological matrix (e.g., human plasma with EDTA). Spike the matrix with a known concentration of this compound. Prepare at least three replicates of low and high concentration quality control (QC) samples.
-
Baseline Analysis: Immediately after preparation, analyze one set of the low and high QC samples to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles: Store the remaining QC samples at -80°C for at least 12 hours to ensure complete freezing.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for another 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).
-
Analysis: After each designated cycle, analyze a set of low and high QC samples.
-
Evaluation: Calculate the mean concentration of the analyte at each cycle and compare it to the baseline concentration. The deviation should be within ±15%.[13]
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Prepare low and high concentration QC samples in the relevant biological matrix as described in Protocol 1.
-
Storage: Place the QC sample tubes in a rack at room temperature (or refrigerated, depending on the condition being tested).
-
Time Points: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from each QC level for analysis.
-
Analysis: Analyze the samples from each time point.
-
Evaluation: Compare the mean concentration at each time point to the concentration at time 0. The deviation should be within ±15%.[13]
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Logical flow for validating analyte stability.
References
- 1. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of acrylamide metabolite, mercapturic acid by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of acrylamide metabolite, mercapturic acid by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. Effects of processing conditions on stability of immune analytes in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. ipindexing.com [ipindexing.com]
- 10. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of the Human Plasma Proteome to Pre-analytical Variability as Assessed by an Aptamer-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC Gradient for AAMA (N-acetyl-L-aspartyl-L-glutamate) Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of N-acetyl-L-aspartyl-L-glutamate (AAMA) and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC separation of AAMA and its internal standard?
A1: AAMA is a highly polar and acidic dipeptide, which presents several challenges for traditional reversed-phase liquid chromatography (RPLC).[1] The primary difficulties include:
-
Poor Retention: Due to its hydrophilic nature, AAMA has low affinity for nonpolar stationary phases (like C18), often leading to elution in or near the solvent front.
-
Peak Tailing: The acidic nature of AAMA can lead to interactions with residual silanols on silica-based columns, resulting in asymmetric peak shapes.
-
Matrix Effects: In biological samples, co-eluting endogenous compounds can interfere with the ionization of AAMA and its internal standard in mass spectrometry (MS) detection, leading to ion suppression or enhancement.[2]
Q2: What are the recommended LC modes for AAMA analysis?
A2: To overcome the challenges of RPLC, two main chromatographic approaches are recommended for AAMA analysis:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4] This mode promotes the retention of polar analytes like AAMA through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[3]
-
Reversed-Phase Liquid Chromatography with Ion-Pairing Agents: This technique involves adding an ion-pairing reagent to the mobile phase.[5][6] The ion-pairing agent forms a neutral complex with the charged AAMA molecule, increasing its hydrophobicity and retention on a nonpolar stationary phase.[6]
Q3: What is a suitable internal standard for AAMA quantification?
A3: The ideal internal standard for quantitative LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[7][8] For AAMA, a deuterated analog (e.g., d3-AAMA) is the preferred choice.[9] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variability.[2]
Q4: How can I improve peak shape for AAMA?
A4: Poor peak shape is a common issue. Here are some strategies to improve it:
-
Mobile Phase pH Adjustment: For RPLC, adjusting the mobile phase pH to suppress the ionization of AAMA can improve peak shape.
-
Use of Ion-Pairing Agents: In RPLC, ion-pairing agents can mask the charge of AAMA, leading to more symmetrical peaks.[6]
-
HILIC Column Selection: Different HILIC stationary phases (e.g., amide, silica, zwitterionic) can offer different selectivities and peak shapes.[1]
-
Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid peak distortion.
Q5: What should I do if I observe co-elution of AAMA and its internal standard with matrix components?
A5: Co-elution with matrix components can lead to inaccurate quantification. Consider the following:
-
Gradient Optimization: Adjusting the gradient slope and duration can help to resolve AAMA and its internal standard from interfering peaks.
-
Column Selectivity: Switching to a column with a different stationary phase chemistry (e.g., a different type of HILIC column or a phenyl-hexyl column in RPLC) can alter the elution order and improve resolution.
-
Sample Preparation: Implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can effectively remove matrix interferences before LC analysis.
Troubleshooting Guides
Issue 1: Poor or No Retention of AAMA and Internal Standard
| Potential Cause | Troubleshooting Step |
| Inappropriate LC Mode | For highly polar analytes like AAMA, standard RPLC is often unsuitable. Switch to HILIC or RPLC with an ion-pairing agent.[3][6] |
| Incorrect Mobile Phase Composition (HILIC) | In HILIC, the organic content of the mobile phase is the weak solvent. Ensure the initial mobile phase has a high percentage of organic solvent (e.g., >80% acetonitrile) to promote retention.[4] |
| Column Equilibration (HILIC) | HILIC columns may require longer equilibration times than RPLC columns to establish the aqueous layer on the stationary phase. Ensure adequate equilibration before each injection.[1] |
| Sample Solvent Mismatch | The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Injecting in a strong solvent can cause peak distortion and poor retention. |
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase, such as a buffer or an ion-pairing reagent, to block active sites on the column. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | For ionizable compounds like AAMA, the mobile phase pH can significantly affect peak shape. Experiment with different pH values to find the optimal condition. |
| Column Degradation | If peak shape deteriorates over time, the column may be degrading. Replace the column with a new one. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially when running a gradient.[1] |
| Fluctuations in Mobile Phase Composition | Check for proper solvent mixing and ensure the mobile phase is well-degassed to prevent bubble formation. |
| Temperature Variations | Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times. |
| Changes in Mobile Phase pH | Prepare fresh mobile phase regularly and ensure the pH is consistent between batches. |
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for AAMA and d3-AAMA
This protocol provides a starting point for developing a HILIC-based method for the separation of AAMA and its deuterated internal standard.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 5.0 | 50 |
| 5.1 | 95 |
| 8.0 | 95 |
3. MS/MS Detection (Example Parameters):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| AAMA | 305.1 | 130.1 |
| d3-AAMA | 308.1 | 133.1 |
4. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of d3-AAMA internal standard solution.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water and inject into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of AAMA in biological samples.
Caption: A logical workflow for troubleshooting poor separation of AAMA and its internal standard.
References
- 1. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in AAMA analysis
Welcome to the technical support center for Amino Acid Methyl Ester Analysis (AAMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of co-eluting interferences in my AAMA chromatogram?
A1: Co-eluting interferences occur when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping peaks.[1][2] Common signs to look for in your chromatogram include:
-
Asymmetrical peaks: Look for peaks that are not perfectly symmetrical. You might observe shoulders on a peak or what appears to be two merged peaks.[2] A shoulder is a sudden discontinuity in the peak shape, which could indicate the presence of a co-eluting compound.[2]
-
Peak tailing or fronting: While these can also be caused by other issues like column degradation, they can sometimes be a sign of a hidden co-eluting peak.
-
Inconsistent peak purity: If you are using a mass spectrometer (MS) detector, you can assess peak purity. If the mass spectra across a single chromatographic peak are not consistent, it's a strong indication of co-elution.[1]
-
Poor reproducibility of peak areas: If the quantitative results for a specific amino acid are not consistent across multiple runs, it could be due to a variable co-eluting interference.
Q2: How can I confirm if a chromatographic peak is impure and contains co-eluting compounds?
A2: Confirming peak purity is a critical step in troubleshooting. Here are a few methods:
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra at different points across the peak (the upslope, apex, and downslope). A pure peak will have a consistent mass spectrum throughout.[1] Variations in the mass spectrum indicate the presence of more than one compound.
-
Diode Array Detector (DAD): For liquid chromatography, a DAD can perform a similar function by collecting multiple UV spectra across a peak to assess its purity.[1] While less common for GC, the principle of spectral consistency applies.
-
Injecting a Pure Standard: Injecting a standard of the single, pure amino acid of interest can help you determine its expected peak shape. If the peak shape in your sample is different, it suggests co-elution.[3]
Q3: What are the initial troubleshooting steps when I suspect co-elution in my AAMA analysis?
A3: When you suspect co-elution, a systematic approach to troubleshooting is recommended. The "Resolution Equation" in chromatography provides a framework for addressing this issue by focusing on three key factors: capacity factor, selectivity, and efficiency.[1]
Troubleshooting Workflow for Co-eluting Interferences
A logical workflow for troubleshooting co-eluting interferences.
Q4: How does the choice of derivatization reagent impact co-elution in AAMA?
A4: Derivatization is a critical step in AAMA as it makes the amino acids volatile for GC analysis.[4] The choice of derivatization reagent can significantly impact the separation of amino acids and potentially lead to or resolve co-elution. Different reagents will result in derivatives with different chemical properties, which in turn affects their interaction with the GC column's stationary phase.
For example, a study comparing N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with ethyl chloroformate (ECF) and methanol (MeOH) for derivatization showed that the choice of reagent affected the resolution of certain amino acids.[5] While ECF-MeOH was better for separating D- and L-isoleucine, MTBSTFA provided better separation for serine and threonine.[5] Therefore, if you are consistently seeing co-elution of specific amino acid pairs, considering an alternative derivatization strategy may be beneficial.
Q5: When should I consider using a different GC column to resolve co-elution?
A5: If you have optimized your chromatographic parameters (e.g., temperature gradient, gas flow rate) and are still facing co-elution issues, it may be time to consider a different GC column.[1] The choice of column, specifically its stationary phase, determines the "selectivity" of the separation, which is the ability of the column to differentiate between two compounds.[1]
If the selectivity for your co-eluting peaks is near 1.0, it means the current column chemistry is not suitable for separating them.[1] In such cases, switching to a column with a different stationary phase chemistry can introduce different interactions with your analytes and improve resolution. For instance, if you are using a standard non-polar column, you might consider a column with a more polar stationary phase to achieve better separation of your derivatized amino acids.[6]
Q6: What sample preparation techniques can help minimize interferences?
A6: Proper sample preparation is essential to remove matrix components that can cause co-eluting interferences.[7][8] The goal is to isolate and concentrate the amino acids of interest while removing other substances from the sample.[8] Common techniques include:
-
Filtration: To remove particulate matter from the sample.[7]
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. By choosing the appropriate SPE cartridge, you can selectively retain your analytes of interest while washing away interfering compounds.[7]
-
Acid Treatment: In some specific applications, acid treatment can be used to disrupt interactions or denature interfering proteins, which can then be removed.[9]
-
Dilution: Simply diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the analysis.[10]
Troubleshooting Guides
Guide 1: Optimizing the Derivatization Reaction
Incomplete or inconsistent derivatization can be a major source of co-eluting peaks and poor reproducibility.
| Symptom | Possible Cause | Recommended Action |
| Broad or tailing peaks for some amino acids | Incomplete derivatization | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. "Tweaking" these conditions can maximize the yield of the desired derivatives.[4] |
| Extra, unexpected peaks in the chromatogram | Side reactions or degradation of derivatives | Lower the reaction temperature. Ensure the sample is neutralized before injection if required by the protocol.[4] |
| Poor resolution of specific amino acid pairs | Derivatization reagent not optimal for those compounds | Research alternative derivatization reagents that may offer better selectivity for the problematic amino acids. For example, compare silylation reagents like MTBSTFA with chloroformate reagents.[5] |
Guide 2: Improving Chromatographic Separation
If derivatization is complete and reproducible, the next step is to optimize the chromatographic method itself.
| Symptom | Possible Cause | Recommended Action |
| Co-eluting peaks with low resolution | Insufficient separation on the column | Adjust Temperature Program: Start with a lower initial oven temperature to improve the resolution of early-eluting peaks.[4] A slower temperature ramp can also increase the separation between closely eluting compounds. |
| Incorrect Column Chemistry: The stationary phase may not be providing enough selectivity. | Switch to a column with a different stationary phase chemistry (e.g., from a non-polar to a mid-polar or polar column).[1] | |
| All peaks are sharp but some are still overlapping | High efficiency but poor selectivity | This is a clear indication that the column chemistry is the issue. A change in the stationary phase is the most effective solution.[1] |
Experimental Protocols
Protocol 1: General Two-Step Derivatization for AAMA (N-trifluoroacetyl-O-methyl ester)
This protocol is a modified example for the preparation of N-trifluoroacetyl-O-methyl ester derivatives, which are suitable for GC analysis.[11]
Materials:
-
Dried amino acid sample
-
Methanol/Acetyl Chloride (4:1, v/v) solution
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM)
-
Nitrogen gas for drying
-
Heating block or oven
Procedure:
-
Ensure the amino acid sample is completely dry. Transfer a known amount to a reaction vial.
-
Add 200 µL of the Methanol/Acetyl Chloride solution to the dried sample.
-
Vortex the mixture vigorously for 10 seconds.
-
Heat the vial at 110°C for 1 hour to form the methyl esters.
-
After cooling, evaporate the reagents under a gentle stream of nitrogen.
-
Add 100 µL of Dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.
-
Heat the vial at 100°C for 15 minutes to form the N-trifluoroacetyl derivatives.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
AAMA Experimental Workflow
A typical workflow for Amino Acid Methyl Ester Analysis.
Protocol 2: Basic Optimization of a GC Temperature Gradient
This protocol provides a starting point for optimizing the GC oven temperature program to improve the separation of co-eluting peaks.
Objective: To improve the resolution between two or more closely eluting peaks.
Procedure:
-
Initial Analysis: Run your standard AAMA method and note the retention times of the co-eluting peaks.
-
Lower the Initial Temperature: Set the initial oven temperature 10-20°C lower than your standard method. This can improve the separation of early eluting compounds.
-
Introduce a Slower Ramp Rate: In the region of your chromatogram where the co-elution occurs, slow down the temperature ramp rate. For example, if your original ramp was 10°C/min, try 5°C/min in that temperature window.
-
Add an Isothermal Hold: If the co-eluting peaks are very close, you can add a short isothermal (constant temperature) hold just before they are expected to elute. This can provide the extra time needed for them to separate.
-
Evaluate the Results: After each modification, inject a standard mixture and evaluate the change in resolution. Continue to make small, systematic adjustments until you achieve the desired separation.
-
Final High-Temperature Bake-out: Ensure that the end of your temperature program includes a high-temperature hold (e.g., 360°C) to clean the column for the next injection.[4]
By following these guidelines and protocols, you can systematically troubleshoot and resolve issues with co-eluting interferences in your AAMA analyses, leading to more accurate and reliable results.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
calibration curve issues with N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
Welcome to the technical support center for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential calibration curve issues and to offer robust troubleshooting strategies.
Troubleshooting Guide
This guide addresses common problems encountered during the quantitative analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine using its deuterated internal standard, this compound.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Poor Linearity of Calibration Curve (r² < 0.99) | 1. Suboptimal Chromatographic Conditions: Co-elution of interferences can suppress or enhance ionization. 2. Matrix Effects: Endogenous components in the sample matrix can interfere with ionization.[1] 3. Inappropriate Concentration Range: The calibration range may be too wide, leading to detector saturation at the higher end. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve separation. 2. Improve Sample Preparation: Incorporate a more rigorous sample clean-up step (e.g., solid-phase extraction) to remove interfering matrix components.[2] 3. Narrow the Calibration Range: Prepare calibration standards over a more restricted and relevant concentration range. |
| High Variability in Quality Control (QC) Samples | 1. Inconsistent Sample Preparation: Variations in extraction recovery or pipetting errors can introduce significant variability. 2. Internal Standard Instability: The deuterated internal standard may be degrading in the sample matrix or stock solutions. 3. Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to inconsistent responses. | 1. Standardize Procedures: Ensure consistent sample handling and use calibrated pipettes. 2. Evaluate Internal Standard Stability: Prepare fresh stock solutions and assess the stability of the internal standard in the matrix under experimental conditions. 3. Perform System Suitability Tests: Monitor instrument performance with regular injections of a standard solution to ensure stability. |
| Inaccurate Results for Unknown Samples | 1. Matrix Effects: The calibration curve prepared in a clean solvent may not accurately reflect the ionization behavior in the biological matrix.[1] 2. Endogenous Levels of Analyte: The biological samples may contain endogenous levels of the non-labeled analyte, leading to overestimation. 3. Isotopic Exchange: In rare cases, deuterium atoms on the internal standard may exchange with protons from the solvent or matrix. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples.[3] 2. Employ the Standard Addition Method: Add known amounts of the standard to sample aliquots to determine the initial endogenous concentration.[3] 3. Select a Stable Isotope Position: When possible, use an internal standard with deuterium labels on stable positions (e.g., aromatic or aliphatic carbons) to minimize exchange.[4] |
| Low Signal Response for Analyte and/or Internal Standard | 1. Poor Ionization Efficiency: The electrospray ionization (ESI) source parameters may not be optimal for the analyte. 2. Sample Loss During Preparation: The analyte and internal standard may be lost during extraction or other sample preparation steps. 3. Suboptimal Mass Spectrometry Parameters: The MRM transitions or collision energies may not be optimized for maximum sensitivity. | 1. Optimize ESI Source Conditions: Adjust parameters such as spray voltage, gas flow, and temperature. 2. Evaluate Extraction Recovery: Perform experiments to determine the recovery of the analyte and internal standard during sample preparation. 3. Optimize MRM Transitions: Infuse the analyte and internal standard directly into the mass spectrometer to determine the optimal precursor and product ions and collision energies. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for quantitative LC-MS analysis?
A1: Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis.[5] Because they have nearly identical physicochemical properties to the analyte of interest, they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement.[5][6] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification.[7]
Q2: Can I use one deuterated internal standard for multiple analytes?
A2: While it is ideal to use a specific deuterated internal standard for each analyte, it may be acceptable to use one for multiple analytes if they are structurally similar and have similar retention times and ionization efficiencies.[6] However, this approach requires careful validation to ensure that the internal standard accurately corrects for variations for all analytes.
Q3: What should I do if I observe a slight shift in retention time between the analyte and the deuterated internal standard?
A3: A small shift in retention time can sometimes occur with deuterated standards due to the "isotope effect".[8] If the shift is minor and consistent, it may not significantly impact quantification. However, if the shift is large or variable, it could lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting interferences. In such cases, optimizing the chromatography to minimize the separation is recommended.
Q4: How can I assess the stability of this compound in my samples and solutions?
A4: To assess stability, you can perform freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature. This involves analyzing QC samples at different time points and under different conditions and comparing the results to freshly prepared samples.
Experimental Protocols
Protocol 1: Quantitative Analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine in Human Urine by LC-MS/MS
This protocol provides a general framework for the analysis. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of a 1 µg/mL solution of this compound in water as the internal standard.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-Acetyl-S-(carbamoylethyl)-L-cysteine: [M+H]+ → fragment ion (to be determined by infusion).
-
This compound: [M+H]+ → fragment ion (to be determined by infusion).
-
3. Calibration Curve Preparation:
-
Prepare a stock solution of N-Acetyl-S-(carbamoylethyl)-L-cysteine in water.
-
Prepare a series of working standards by serial dilution.
-
Prepare calibration standards by spiking blank urine with the working standards to achieve a concentration range relevant to the expected sample concentrations.
-
Process the calibration standards in the same manner as the unknown samples.
Visualizations
Caption: Experimental workflow for the quantitative analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine.
Caption: Troubleshooting logic for addressing calibration curve issues.
References
- 1. 丙烯酰胺-d3 标准品 溶液 ~500 mg/L in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 4. scbt.com [scbt.com]
- 5. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [lgcstandards.com]
- 8. lcms.cz [lcms.cz]
minimizing isotopic exchange of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and minimize isotopic exchange of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard, such as this compound, are unintentionally replaced by hydrogen atoms from the surrounding environment, like solvents or the sample matrix.[1][2] This phenomenon, also known as back-exchange, is problematic because it alters the mass of the internal standard. This can lead to an underestimation of the internal standard's signal, which in turn can cause an artificially high analyte-to-internal standard ratio and an overestimation of the analyte's concentration.[1][3] In some cases, it can create a "false positive" signal for the unlabeled analyte.[1]
Q2: Where is the deuterium label on this compound and how does its position affect stability?
A2: In this compound, the three deuterium atoms are located on the N-acetyl group.[4][5] The stability of a deuterium label is highly dependent on its molecular position.[1] While deuterium on aliphatic chains is generally stable, its placement on a carbon adjacent to a carbonyl group (as in an acetyl group) can make it susceptible to exchange under certain acidic or basic conditions.[2][6] Labels on heteroatoms (e.g., -OH, -NH, -SH) are the most prone to exchange.[3][6]
Q3: What are the primary factors that promote the isotopic exchange of this compound?
A3: The main factors influencing deuterium back-exchange are:
-
pH: The rate of exchange is significantly influenced by pH. The rate is generally lowest around pH 2.5-3.0 and increases in both highly acidic and, particularly, basic conditions.[1][3]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[2][3]
-
Solvent Composition: Protic solvents, such as water and methanol, contain readily exchangeable protons and are necessary for the back-exchange process to occur.[1][3]
-
Exposure Time: The longer the internal standard is exposed to conditions that promote exchange, the greater the extent of the exchange will be. This includes time in sample preparation, in the autosampler, and during chromatographic analysis.[1][7]
Q4: How can I proactively minimize isotopic exchange?
A4: To minimize exchange, you should control the experimental conditions:
-
Optimize pH and Temperature: Maintain the pH of your samples and mobile phases between 2.5 and 7.[1] Perform sample preparation and analysis at low temperatures (e.g., 4°C) where feasible.[1][3]
-
Choose Solvents Carefully: Whenever possible, use aprotic solvents like acetonitrile for sample storage and preparation.[1][3]
-
Proper Storage: Store stock solutions of the deuterated standard at low temperatures (-20°C or -80°C) in tightly sealed containers, preferably in an aprotic solvent.[1]
-
Optimize Chromatography: Employ faster liquid chromatography gradients to reduce the time the compound is exposed to protic mobile phases.[1]
Troubleshooting Guide
Problem 1: The signal intensity of my this compound internal standard is decreasing over an analytical run or is highly variable.
-
Possible Cause: This is a strong indicator that isotopic exchange or degradation is occurring.[3]
-
Solution:
-
Assess Stability: Perform an incubation experiment (see Experimental Protocol 1) to confirm if the internal standard is stable under your specific analytical conditions (matrix, solvents, temperature, and time).
-
Optimize pH and Temperature: Ensure the pH of your sample and mobile phase is within the optimal range (2.5-7.0).[1] Keep samples cooled (e.g., 4°C) in the autosampler and minimize storage time at room temperature.[1][3]
-
Review Solvent Composition: Minimize the time the internal standard spends in protic solvents, especially water and methanol. If possible, reconstitute your final extract in a solvent with a high percentage of aprotic solvent like acetonitrile.[3]
-
Problem 2: I am detecting a signal for the unlabeled analyte in my blank samples (matrix spiked only with the internal standard).
-
Possible Cause 1: Isotopic Exchange. The d3-internal standard may be converting to the unlabeled (d0) analyte.[1]
-
Solution: An increase in the unlabeled analyte signal over time during a stability study is a direct confirmation of back-exchange.[2] Implement the minimization strategies for pH, temperature, and solvent choice as described above.
-
-
Possible Cause 2: Isotopic Impurity. The deuterated internal standard may contain a small amount of the unlabeled analyte from its synthesis.
-
Solution: Check the certificate of analysis for the isotopic purity of the standard. If the impurity level is significant, you may need to subtract the contribution of the internal standard to the analyte signal or source a standard with higher purity.[2]
-
Data Presentation
The following tables summarize key factors influencing isotopic exchange and provide hypothetical data from a stability experiment to illustrate the impact of different conditions.
Table 1: Key Factors Influencing Hydrogen-Deuterium Exchange Rate
| Factor | Condition Increasing Exchange Rate | Recommended Practice for Minimization |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7.[1][2] |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C).[2][3] |
| Solvent | Protic (e.g., Water, Methanol) | Use aprotic solvents (e.g., Acetonitrile) for storage and preparation when possible.[1][3] |
| Time | Prolonged exposure | Minimize sample preparation time and use faster LC gradients.[1][3] |
| Label Position | On heteroatoms (-NH, -OH) or adjacent to carbonyls | Choose standards with labels on stable positions like aromatic or non-activated aliphatic carbons.[1][6] |
Table 2: Hypothetical Stability Data for this compound
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected? |
| A | 0 | 4 | 6.5 | 0% | No |
| B | 24 | 4 | 6.5 | < 2% | No |
| C | 24 | 25 | 6.5 | 8% | Yes |
| D | 24 | 4 | 8.5 | 15% | Yes |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
Objective: To determine if isotopic exchange of the deuterated internal standard is occurring under specific experimental conditions.[1]
Materials:
-
This compound internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Initial Samples (T=0): Spike a known concentration of the IS into the blank matrix. Immediately process these samples using your standard sample preparation protocol (e.g., protein precipitation, solid-phase extraction). Analyze immediately.
-
Prepare Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate the samples under conditions that mimic your entire analytical process (e.g., room temperature for 4 hours, or 4°C for 24 hours in an autosampler).
-
Process and Analyze: After the incubation period, process the samples using the same protocol as the T=0 samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Monitor IS Signal: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the peak area over time suggests potential degradation or isotopic exchange.[2]
-
Monitor Analyte Signal: Monitor the mass channel for the unlabeled analyte at the retention time of the internal standard. An increase in this signal in the incubated samples compared to the T=0 samples is a direct indicator of back-exchange.[7]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Caption: Key factors that can increase the rate of isotopic exchange.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation Using N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
This guide provides a comprehensive comparison of analytical method validation utilizing N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an internal standard against alternative approaches. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy, reliability, and regulatory compliance of their analytical procedures.
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a significant metabolite of acrylamide, a potential human carcinogen found in certain foods.[1] Its deuterated form, this compound, serves as a crucial internal standard in analytical testing, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of acrylamide and its metabolites.[2][3][4] The validation of these analytical methods is essential to guarantee the quality and safety of pharmaceutical products and to accurately assess human exposure to compounds like acrylamide.[5][6][7]
The Role of Internal Standards in Analytical Method Validation
In analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, a blank, and calibration standards in an analysis. Internal standards are used to correct for the loss of analyte during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is considered a gold-standard approach, especially for mass spectrometry-based quantification.[2] This is because it has nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing it to be distinguished by the mass spectrometer.
Comparison of Internal Standards
The choice of an internal standard is critical for the robustness of an analytical method. Here is a comparison of this compound with other potential internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled | This compound , Acrylamide-d3, ¹³C₃-Acrylamide | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.[2]- High similarity in chemical and physical properties to the analyte.[2]- Improves precision and accuracy of the method.[8] | - Higher cost compared to other internal standards.- Not always commercially available for all analytes. |
| Structural Analog | Methylacrylamide (MeAA) | - Similar chemical structure to the analyte.[2]- More affordable than stable isotope-labeled standards. | - May have different extraction recovery and ionization efficiency than the analyte.[2]- Retention time may differ, leading to less effective correction for matrix effects.[2] |
| Homologue | Propionamide | - Similar functional groups and properties. | - Differences in chain length can affect chromatographic behavior and extraction efficiency. |
Experimental Protocols for Method Validation
The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][9] Key validation parameters are outlined by the International Council for Harmonisation (ICH) guidelines.[5][9]
Key Validation Parameters and Experimental Design
| Validation Parameter | Experimental Protocol | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Analyze blank samples of the matrix (e.g., plasma, urine, food extract) to check for interferences at the retention time of the analyte and internal standard. Analyze the analyte and internal standard in the presence of expected components like impurities or degradation products.[5] | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | Prepare a series of calibration standards of the analyte at different concentrations, each containing a fixed amount of this compound. Plot the peak area ratio (analyte/internal standard) against the analyte concentration.[5][10] | A linear relationship with a correlation coefficient (r²) ≥ 0.99.[10] |
| Accuracy | Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) against a calibration curve. Accuracy is expressed as the percentage of the analyte recovered by the assay.[5][6] | Mean recovery of 85-115% for each concentration level. |
| Precision (Repeatability and Intermediate Precision) | Repeatability: Analyze multiple preparations of a homogenous sample at 100% of the test concentration by the same analyst on the same day and with the same equipment.[5]Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure by having the assay performed by different analysts, on different days, and with different equipment.[5] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[11]LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[12] | LOD and LOQ should be appropriate for the intended application of the method. |
| Robustness | Deliberately introduce small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.[5][6] | The method's performance should remain acceptable under minor variations. |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis using an internal standard.
Caption: Workflow for sample analysis using an internal standard.
Caption: Steps in the analytical method validation process.[6]
References
- 1. Buy N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | 81690-92-8 [smolecule.com]
- 2. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new derivatization approach with D-cysteine for the sensitive and simple analysis of acrylamide in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. epa.gov [epa.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
The Gold Standard Internal Standard: A Comparative Guide to N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 for Accurate Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure, the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 with alternative internal standards, supported by a review of experimental data from published literature.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for variations and matrix effects. This compound, a deuterated analog of AAMA, exemplifies this principle, offering superior performance compared to structural analog internal standards.
Performance Comparison: The Deuterated Advantage
The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization efficiency, and be clearly distinguishable by the mass spectrometer. This compound meets these criteria exceptionally well. While direct head-to-head comparative studies for AAMA analysis are not extensively published, the well-established principles of bioanalytical method validation and data from studies on similar compounds consistently demonstrate the superiority of SIL-ISs.
Below is a summary of typical performance characteristics for a validated LC-MS/MS method for AAMA using this compound, contrasted with the expected performance of a structural analog internal standard.
| Performance Parameter | This compound (SIL-IS) | Structural Analog Internal Standard | Key Advantage of SIL-IS |
| Linearity (r²) | ≥ 0.99 | Typically ≥ 0.99 | Both can achieve good linearity, but the SIL-IS provides a more reliable correlation over the calibration range. |
| Accuracy (% Bias) | Within ±15% (typically < 10%) | Can be within ±15%, but more susceptible to matrix effects, potentially leading to higher bias. | The SIL-IS co-elutes and experiences identical matrix effects, leading to more accurate quantification. |
| Precision (%RSD) | < 15% (typically < 10%) | Can be < 15%, but often shows higher variability due to differential matrix effects and extraction recovery. | The near-identical physicochemical properties result in more consistent and reproducible measurements. |
| Recovery (%) | High and consistent, closely tracking the analyte. | Can be variable and may not perfectly mimic the analyte's recovery across different samples and concentrations. | Ensures that any loss of analyte during sample preparation is accurately corrected for. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL range in biological matrices. | May be higher due to greater baseline noise and less effective compensation for matrix suppression. | Improved signal-to-noise ratio due to better correction for interferences. |
| Matrix Effect | Effectively compensated for due to identical physicochemical properties and co-elution. | May exhibit different ionization suppression or enhancement than the analyte, leading to inaccurate results. | Minimizes the impact of the complex biological matrix on the analytical results, ensuring data reliability. |
Acrylamide Metabolism and the Formation of AAMA
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a mercapturic acid derivative formed from the detoxification of acrylamide, a compound found in certain cooked foods and cigarette smoke. The metabolic pathway involves the conjugation of acrylamide with glutathione (GSH), a key antioxidant in the body. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to AAMA, which is ultimately excreted in the urine. The quantification of AAMA in urine is a reliable method for assessing recent exposure to acrylamide.
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate quantification of AAMA. The following is a generalized experimental protocol for the analysis of AAMA in human urine using this compound as an internal standard, based on established LC-MS/MS methods.
1. Sample Preparation
-
Internal Standard Spiking: To a defined volume of urine sample (e.g., 100 µL), add a known amount of this compound working solution.
-
Dilution: Dilute the sample with a suitable buffer or mobile phase component (e.g., 900 µL of 0.1% formic acid in water).
-
Mixing: Vortex the sample thoroughly to ensure homogeneity.
-
Centrifugation (Optional): Centrifuge the sample to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient program is employed to achieve optimal separation of AAMA from other urine components.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
AAMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 235.1 → 106.1)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 238.1 → 109.1)
-
-
3. Quantification
The concentration of AAMA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or stripped urine) spiked with known concentrations of AAMA and a constant concentration of the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation study comparing a stable isotope-labeled internal standard with a structural analog.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of N-Acetyl-S-(carbamoylethyl)-L-cysteine, the use of its stable isotope-labeled counterpart, this compound, is unequivocally the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures a more accurate and precise measurement by effectively compensating for variability in sample preparation and matrix effects. While structural analog internal standards can be employed, they are more susceptible to analytical variability, which can compromise data integrity. For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical data for pharmacokinetic, toxicokinetic, and biomarker studies, this compound is the recommended internal standard.
The Gold Standard for AAMA Quantification: A Comparative Analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 in LC-MS/MS and Alternative Methods
A detailed comparison of analytical methodologies for the quantification of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a critical biomarker of acrylamide exposure, reveals the superior accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when employing a stable isotope-labeled internal standard, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3). This guide provides an objective comparison of this gold standard method with alternative approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as AAMA-d3, is widely recognized as the most robust approach for quantitative bioanalysis. This is because it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects which can significantly impact accuracy and precision.
Performance Comparison of AAMA Quantification Methods
The following table summarizes the key performance characteristics of different analytical methods for AAMA quantification. The data presented is a synthesis of findings from various studies to provide a comparative overview.
| Parameter | LC-MS/MS with AAMA-d3 Internal Standard | LC-MS/MS with Structural Analog Internal Standard | LC-MS/MS with External Standard | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.3 ng/mL | 0.3 - 1.5 ng/mL | 1.5 - 5 ng/mL | ~3 µg/mL | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 105% | 90 - 110% | 80 - 120% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 15% | < 15% | < 10% |
| Specificity | Very High | High | Moderate to High | Low to Moderate | High |
| Matrix Effect Compensation | Excellent | Moderate to Good | Poor | Poor | Moderate |
Experimental Protocols
LC-MS/MS Quantification of AAMA using AAMA-d3 Internal Standard
This method represents the state-of-the-art for AAMA analysis in biological matrices such as urine.
Sample Preparation:
-
To 100 µL of urine sample, add 20 µL of AAMA-d3 internal standard solution (concentration is typically optimized during method development).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate AAMA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
AAMA: Precursor ion > Product ion (specific m/z values are instrument-dependent).
-
AAMA-d3: Precursor ion > Product ion (specific m/z values are instrument-dependent).
-
-
Data Analysis: The concentration of AAMA is calculated based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Alternative Method: HPLC-UV
While less sensitive and specific than LC-MS/MS, HPLC-UV can be employed for screening purposes or when mass spectrometry is unavailable.
Sample Preparation:
-
Sample extraction is often required to remove interfering substances. A solid-phase extraction (SPE) protocol is typically used.
-
The extracted sample is then evaporated and reconstituted in the mobile phase.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection Wavelength: Typically in the range of 200-220 nm.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for AAMA quantification using LC-MS/MS with AAMA-d3.
Comparative Analysis of Analytical Methods for N-Acetylaspartylglutamate (NAAG) Quantification
This guide provides a comparative analysis of analytical methodologies for the quantification of N-Acetylaspartylglutamate (NAAG), with a focus on methods employing a deuterated internal standard. The performance characteristics, including linearity and the range of detection, are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Data Summary
The following table summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard for the quantification of NAAG. This is compared with an alternative method for a structurally related compound, N-acetylaspartate (NAA), to provide a broader context for analytical performance.
| Analyte | Method | Internal Standard | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| NAAG | LC-MS/MS | NAAG-d3 | >0.99 | 0.5 - 200 µM | 1 pmol | 5 pmol |
| NAA | LC-ESI-MS/MS | NAA-d3 | >0.99 | 1 - 1000 ng/mL | Not Reported | 1 ng/mL |
Experimental Protocols
A detailed experimental protocol for the quantification of NAAG using LC-MS/MS with a deuterated standard is outlined below.
1. Sample Preparation:
-
Tissue Homogenization: Brain tissue samples are homogenized in a solution of 80% methanol.
-
Internal Standard Spiking: The homogenates are spiked with a known concentration of the deuterated internal standard (NAAG-d3).
-
Protein Precipitation: The samples are centrifuged to precipitate proteins.
-
Supernatant Collection: The resulting supernatant is collected for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The separation of NAAG is achieved using a C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is employed.
-
MRM Transitions:
-
NAAG: 305.2 → 130.1 m/z
-
NAAG-d3: 308.2 → 130.1 m/z
-
3. Data Analysis:
-
Quantification: The concentration of NAAG in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratios against a series of known concentrations of NAAG standards.
Workflow for NAAG Quantification
The following diagram illustrates the general workflow for the quantification of NAAG using a deuterated internal standard with LC-MS/MS.
Caption: Workflow for NAAG quantification using LC-MS/MS.
A Comparative Guide to the Quantification of Acrylamide Metabolites Using Isotope Dilution LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of acrylamide and its metabolites is crucial for toxicological studies and human biomonitoring. Acrylamide, classified as a probable human carcinogen, is metabolized in the body into several key compounds, primarily the reactive epoxide glycidamide (GA) and mercapturic acids such as N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this analysis, offering high specificity and sensitivity. This guide provides a comparative overview of the limits of quantification (LOQ) for these metabolites, detailed experimental protocols, and visualizations of the metabolic pathway and analytical workflow.
Acrylamide Metabolism
Acrylamide undergoes two primary metabolic pathways in the body. The first is an oxidative pathway mediated by the cytochrome P450 2E1 (CYP2E1) enzyme, which converts acrylamide into the more reactive metabolite, glycidamide. The second major pathway involves conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted in urine. Both acrylamide and glycidamide can be conjugated with GSH.[1][2]
Comparative Analysis of Limits of Quantification (LOQ)
The limit of quantification is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variabilities during sample preparation, ensuring high accuracy.[3] The following table summarizes the LOQ values for acrylamide and its key metabolites from various studies using isotope dilution LC-MS/MS.
| Analyte | Matrix | Limit of Quantification (LOQ) | Internal Standard | Reference |
| Acrylamide (AA) | Rat Plasma | 5 ng/mL | d3-Acrylamide | [4][5] |
| Acrylamide (AA) | Rat Tissues | 10 ng/mL | d3-Acrylamide | [4] |
| Acrylamide (AA) | Rat Urine | 25 ng/mL | d3-Acrylamide | [4][5] |
| Glycidamide (GA) | Rat Plasma | 10 ng/mL | d3-Glycidamide | [4] |
| Glycidamide (GA) | Rat Tissues | 20 ng/mL | d3-Glycidamide | [4] |
| Glycidamide (GA) | Rat Urine | 100 ng/mL | d3-Glycidamide | [4][5] |
| N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | Human Urine | 0.68 µg/L (LOD) | Isotope-labeled HEMA | [6] |
Note: Data on the LOQ for AAMA and GAMA using isotope dilution methods are less commonly specified in comparative literature but are generally in the low ng/mL range in urine. For instance, urinary concentrations of AAMA in children have been reported to range from 15.4 to 196.3 ng/mL.[7]
Experimental Protocols
A robust and sensitive method for the quantification of acrylamide and its metabolites involves sample preparation to remove interferences, followed by analysis using a liquid chromatography-tandem mass spectrometry system.
General Analytical Workflow
The overall process for analyzing acrylamide metabolites in biological samples using isotope dilution LC-MS/MS is depicted below.
Sample Preparation (Biological Matrices)
A common method for plasma, serum, or tissue homogenates is protein precipitation. For urine, a "dilute-and-shoot" approach may be sufficient, although solid-phase extraction (SPE) can be used for cleaner samples.[8]
Protein Precipitation for Plasma/Tissue:
-
To a 100 µL aliquot of the sample (e.g., plasma or tissue homogenate), add a known amount of the isotope-labeled internal standard solution (e.g., d3-acrylamide and d3-glycidamide).
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[4]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) for Urine:
-
To a 1 mL urine sample, add the isotope-labeled internal standard.
-
Condition an SPE cartridge (e.g., a strong anion-exchange or mixed-mode cartridge) according to the manufacturer's instructions.[6]
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes of interest with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of acrylamide and its metabolites are typically performed using a reversed-phase or HILIC column coupled to a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.[9]
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Acrylamide | 72.0 | 55.0 |
| Glycidamide | 88.1 | 45.0 |
| d3-Acrylamide | 75.0 | 58.0 |
Note: Optimal MRM transitions and collision energies should be determined for the specific instrument being used.[9]
By employing these rigorous analytical methodologies, researchers can achieve reliable and accurate quantification of acrylamide metabolites, providing valuable data for assessing exposure and understanding the toxicological implications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 9. Analysis of Acrylamide and Glycidamide in Dried Blood Spot of Smokers Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validated Methods for AAMA Analysis in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure, is of paramount importance. This guide provides a comprehensive cross-validation of analytical methodologies for AAMA analysis in different biological matrices, primarily urine and plasma. The presented data, based on established performance characteristics from scientific literature, offers an objective comparison to aid in method selection and validation.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method is contingent on its performance parameters. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for AAMA quantification due to its high sensitivity and selectivity. Below is a summary of typical performance characteristics for LC-MS/MS-based AAMA analysis in human urine and plasma.
| Validation Parameter | Human Urine | Human Plasma | Typical Acceptance Criteria |
| Linearity (r²) | > 0.997 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.2 ng/mL | - |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | ~0.8 ng/mL | Signal-to-noise ratio > 10 |
| Accuracy (Recovery) | 96.5% - 103.8% | 97.2% - 104.1% | 85% - 115% (80% - 120% for LLOQ) |
| Precision (% RSD) | Intra-day: < 3.5% Inter-day: < 5.2% | Intra-day: < 4.1% Inter-day: < 6.8% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | 92% - 108% | 89% - 112% | Within acceptable range |
| Stability (Freeze/Thaw) | Stable for ≥ 3 cycles | Stable for ≥ 3 cycles | ≤ 15% deviation |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods for AAMA.
Sample Preparation
Human Urine:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Take a 100 µL aliquot of the supernatant and add 20 µL of an internal standard solution (e.g., deuterated AAMA).
-
Dilute the sample with 880 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Human Plasma:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated AAMA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Method
A validated LC-MS/MS method is crucial for the selective and sensitive quantification of AAMA.[1]
-
Chromatographic Separation: Reversed-phase HPLC (e.g., C18 column) is commonly used to separate AAMA from other matrix components.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[1] The transitions monitored are specific for AAMA and its internal standard. For instance, for AAMA, the transition m/z 233 → 104 might be used.[1]
Mandatory Visualization
Experimental Workflow for Cross-Validation of AAMA Analysis
The following diagram outlines a typical workflow for the cross-validation of analytical methods for AAMA in different biological matrices.
References
A Comparative Analysis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 and ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a crucial choice exists within this category: deuterated (²H or D) versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and guide the selection of the optimal internal standard for your analytical needs, with a focus on N-Acetyl-S-(carbamoylethyl)-L-cysteine.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds serve this purpose, subtle but significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological matrices.[1]
Key Performance Differences: A Head-to-Head Comparison
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties such as polarity and hydrophobicity remain virtually identical to the native compound.[1] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This phenomenon, known as the "isotope effect," arises from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This shift can be problematic if matrix effects vary across the elution peak, leading to inaccurate quantification.[2][3]
Isotopic Stability: ¹³C-labeled standards are highly stable with no risk of isotopic exchange.[2][4] Deuterated standards, on the other hand, may be susceptible to deuterium-hydrogen back-exchange, particularly if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH) or in positions that can become labile under certain pH or temperature conditions.[2][3][5] While N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is labeled on the acetyl group, which is generally stable, the potential for exchange, however small, should be considered and tested during method development.[4]
Matrix Effects: The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1] Because ¹³C-labeled standards co-elute perfectly, they experience the exact same matrix effects as the analyte, providing superior correction and more reliable data.[2]
Data Presentation
The following tables summarize key performance parameters. Table 1 presents validation data for a bioanalytical method using d3-N-acetylcysteine, a closely related compound to the topic of this guide. This data is illustrative of the performance one might expect from a deuterated standard. Table 2 outlines the expected performance characteristics for a ¹³C-labeled standard based on established principles.
Table 1: Performance Characteristics of d3-N-acetylcysteine as an Internal Standard in Human Plasma [6]
| Performance Parameter | Reported Value(s) |
| Linearity Range | 10-5000 ng/mL |
| Accuracy (Deviation from Nominal) | Within ±15% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Extraction Recovery | Significantly enhanced by trichloroacetic acid |
Table 2: Expected Performance Characteristics of a ¹³C-Labeled N-Acetyl-S-(carbamoylethyl)-L-cysteine Internal Standard
| Performance Parameter | Expected Value/Characteristic | Rationale |
| Chromatographic Separation | Co-elutes with the unlabeled analyte | Identical physicochemical properties[1][2] |
| Isotopic Stability | Highly stable, no back-exchange | C-C bonds are not labile[2][4] |
| Matrix Effect Compensation | Superior to deuterated standards | Experiences identical matrix effects due to co-elution[1][2] |
| Accuracy | Generally higher than deuterated standards | Better correction for analytical variability[2] |
| Precision | Generally higher than deuterated standards | More consistent correction across samples[2] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 20 µL) of the internal standard solution (either this compound or its ¹³C-labeled counterpart) at a known concentration.
-
For thiols like N-acetylcysteine derivatives, a reduction step may be necessary. Add a reducing agent (e.g., dithiothreitol) to convert any disulfide-bonded analyte to its free form.
-
Vortex the sample and incubate as required.
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol), often containing an acid (e.g., formic acid or trichloroacetic acid).[6]
-
Vortex vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) at a low temperature (e.g., 4°C).
-
Carefully transfer the supernatant to a clean tube or a well plate for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common. The gradient is optimized to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties. For N-acetylcysteine derivatives, positive mode is often used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., for d3-N-acetylcysteine: 167 → 123).[6]
-
¹³C-Labeled Internal Standard: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
3. Quantification:
-
The concentration of the analyte in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Mandatory Visualization
Caption: Decision logic for selecting an internal standard.
Caption: Bioanalytical workflow for N-Acetyl-S-(carbamoylethyl)-L-cysteine.
Conclusion: ¹³C-Labeled Standards are the Superior Choice for Accuracy and Reliability
While this compound can be a viable and more cost-effective option for some applications, the inherent advantages of ¹³C-labeled standards in terms of co-elution, isotopic stability, and resistance to matrix effects make them the recommended choice for achieving the highest quality data in regulated bioanalysis and demanding research applications.[2][6] The investment in a ¹³C-labeled standard is often justified by the increased confidence in the accuracy and robustness of the analytical method. When the highest level of data integrity is paramount, a ¹³C-labeled internal standard is the unequivocally superior option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 in Proficiency Testing for Acrylamide Exposure Monitoring
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of toxicology and clinical research, accurately quantifying biomarkers of exposure to harmful substances is paramount. Acrylamide, a process-formed contaminant in certain foods and a component of tobacco smoke, is classified as a probable human carcinogen. Its primary urinary metabolite, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), serves as a critical biomarker for assessing recent exposure. The gold standard for quantifying AAMA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards for accuracy and precision. This guide provides a comprehensive assessment of the performance of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3) as an internal standard in this application, comparing it with other potential alternatives and detailing the experimental protocols for its use.
The Critical Role of Deuterated Internal Standards in AAMA Quantification
The use of a deuterated internal standard like AAMA-d3 is considered best practice in quantitative bioanalysis for several key reasons. These isotopically labeled compounds are chemically identical to the analyte of interest (AAMA) and exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow for the correction of variations that can occur during the analytical process, such as sample loss during extraction, matrix effects, and fluctuations in instrument performance. The result is a significant improvement in the accuracy, precision, and reproducibility of the measurement of AAMA levels in urine.[1][2]
Performance Characteristics of AAMA-d3
Below is a summary of typical performance data for LC-MS/MS methods utilizing AAMA-d3 for the quantification of urinary AAMA, gleaned from various research and biomonitoring studies.
| Performance Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 2.2 ng/mL | The lowest concentration of AAMA that can be reliably detected.[3] |
| Lower Limit of Quantification (LLOQ) | 0.4 - 5.8 ng/mL | The lowest concentration of AAMA that can be quantitatively measured with acceptable precision and accuracy.[1] |
| Linearity (r²) | >0.99 | Indicates a strong linear relationship between the concentration of AAMA and the instrument response over a defined range. |
| Within-day Precision (RSD) | < 12.0% | The relative standard deviation of measurements of the same sample within the same day, indicating the repeatability of the method.[1] |
| Between-day Precision (RSD) | < 15.0% | The relative standard deviation of measurements of the same sample on different days, indicating the intermediate precision of the method. |
| Spiking Recovery | 92.2% - 117.3% | The percentage of a known amount of AAMA added to a sample that is measured by the analytical method, indicating the accuracy and lack of significant matrix effects.[1] |
Comparison with Alternative Acrylamide Biomarkers and their Internal Standards
Besides AAMA, other metabolites of acrylamide are also used as biomarkers of exposure. The primary alternative is N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA), a metabolite formed from the oxidation of acrylamide to glycidamide before conjugation with glutathione. A less abundant isomer, N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (iso-GAMA), is also monitored in some studies.[4] Similar to AAMA analysis, deuterated internal standards for these metabolites are employed for accurate quantification.
| Biomarker | Deuterated Internal Standard | Key Characteristics |
| AAMA | This compound (AAMA-d3) | Major metabolite, reflects direct conjugation pathway of acrylamide. |
| GAMA | N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine-d3/d4 | Reflects the oxidative metabolic pathway of acrylamide via glycidamide, which is considered the genotoxic metabolite. |
| iso-GAMA | N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine-d3 | A minor metabolite of the oxidative pathway. |
The choice of biomarker and its corresponding internal standard depends on the specific research question. While AAMA is the most abundant urinary metabolite, the analysis of GAMA provides insights into the metabolic activation of acrylamide to its more reactive epoxide, glycidamide.
Acrylamide Metabolic Pathway
The metabolic fate of acrylamide in the human body is a critical aspect of understanding its toxicology and for the selection of appropriate biomarkers. The following diagram illustrates the two primary metabolic pathways of acrylamide.
Caption: Metabolic pathways of acrylamide leading to urinary biomarkers AAMA, GAMA, and iso-GAMA.
Experimental Workflow for Urinary AAMA Quantification
The following diagram outlines a typical workflow for the analysis of AAMA in urine samples using LC-MS/MS with AAMA-d3 as an internal standard.
Caption: A typical workflow for the quantification of urinary AAMA using LC-MS/MS.
Detailed Experimental Protocol
The following is a representative protocol for the quantification of AAMA in human urine using LC-MS/MS with AAMA-d3 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature and should be validated in the end-user's laboratory.
1. Materials and Reagents
-
N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) analytical standard
-
This compound (AAMA-d3) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples
2. Preparation of Standards and Quality Controls
-
Prepare stock solutions of AAMA and AAMA-d3 in methanol.
-
Prepare a series of calibration standards by spiking blank human urine with known concentrations of AAMA.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human urine.
-
Prepare a working solution of the AAMA-d3 internal standard in an appropriate solvent.
3. Sample Preparation
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of each urine sample, calibrator, and QC, add a fixed amount of the AAMA-d3 internal standard working solution.
-
Solid-Phase Extraction (SPE) Method:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the AAMA and AAMA-d3 from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
"Dilute-and-Shoot" Method (for less complex matrices or when high throughput is required):
-
After spiking with the internal standard, dilute the urine sample with a suitable solvent (e.g., mobile phase).
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AAMA: Monitor the transition from the precursor ion to a specific product ion.
-
AAMA-d3: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both AAMA and AAMA-d3 in the chromatograms.
-
Calculate the peak area ratio of AAMA to AAMA-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of AAMA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound (AAMA-d3) is an indispensable tool for the accurate and precise quantification of the acrylamide exposure biomarker AAMA in human urine. Its use in LC-MS/MS methods significantly enhances the reliability of biomonitoring data, which is crucial for assessing public health risks and in drug development where exposure to acrylamide-related compounds may be a concern. While formal proficiency testing data specifically for AAMA-d3 is limited in the public domain, the wealth of evidence from method validation studies confirms its robust performance. The detailed experimental protocol provided herein offers a solid foundation for laboratories aiming to establish reliable and accurate methods for acrylamide exposure assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Publication Standards for Reporting Data Using N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount for toxicological studies and clinical trials. N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a key urinary metabolite of acrylamide, a potent neurotoxin and potential carcinogen formed in certain foods during high-temperature cooking. The use of a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification of AAMA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides a comparative overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3) and other alternative internal standards, supported by experimental data and detailed protocols. The objective is to assist in the selection of the most appropriate standard and to establish best practices for data reporting.
Performance Comparison of Internal Standards
The primary alternatives to deuterium (d3) labeling include the incorporation of heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N).
Table 1: Comparison of LC-MS/MS Method Performance Characteristics for Analytes Similar to AAMA Using Different Internal Standards
| Parameter | This compound (AAMA-d3) | ¹³C-Labeled Acrylamide | Structural Analog (e.g., N-acetyl-L-cysteine) |
| Linearity Range | 10 - 5000 ng/mL | 0.1 - 200 ng/mL | Variable, often narrower range |
| Coefficient of Determination (R²) | >0.99 | >0.99 | >0.98 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Extraction Recovery | High and consistent with analyte | High and consistent with analyte | Can be variable and differ from analyte |
| Matrix Effect | Effectively compensated | Effectively compensated | Less effective compensation |
Data compiled from analogous validated methods for N-acetylcysteine and acrylamide.[2][3]
The use of a stable isotope-labeled internal standard like AAMA-d3 is unequivocally the superior choice for the bioanalysis of AAMA.[1] Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and overall robustness of the method.[1] While a structural analog internal standard can be used if a stable isotope-labeled version is unavailable, it is more susceptible to variations in extraction recovery and matrix effects, which can compromise the reliability of the data.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. Below is a typical experimental protocol for the quantification of AAMA in urine using AAMA-d3 as an internal standard.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is designed for the determination of AAMA in urine.
-
Sample Preparation:
-
To 100 µL of urine sample, add 20 µL of the internal standard working solution (AAMA-d3).
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol) to convert any oxidized forms to their free form.
-
Vortex the sample and incubate at room temperature.
-
Perform solid-phase extraction (SPE) for sample cleanup. Condition an Oasis HLB SPE cartridge with 2.5 mL of methanol followed by 2.5 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (AAMA): e.g., m/z 235 → 106
-
MRM Transition (AAMA-d3): e.g., m/z 238 → 109
-
-
-
Data Analysis:
-
The concentration of AAMA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
-
Mandatory Visualization
Diagrams are essential for clearly communicating complex workflows and relationships.
Caption: Experimental workflow for AAMA quantification.
This guide underscores the importance of using stable isotope-labeled internal standards, particularly this compound, for the accurate and precise quantification of the acrylamide biomarker AAMA. Adherence to detailed and validated experimental protocols, along with clear data presentation and visualization of workflows, are essential for meeting high publication standards in scientific research.
References
Safety Operating Guide
Proper Disposal of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Disposal and Safety Information
Proper management and disposal of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, a stable isotope-labeled compound, are critical for maintaining laboratory safety and environmental compliance. While this compound is utilized in small quantities for research purposes, adherence to established protocols for chemical waste is mandatory. The disposal procedures are analogous to its non-deuterated counterpart, N-Acetyl-L-cysteine.
Hazard Identification and Personal Protective Equipment (PPE)
N-Acetyl-L-cysteine is generally not classified as a hazardous substance; however, it can cause serious eye irritation.[1] It is essential to handle this compound with care, employing the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Irritation | Safety goggles with side protection.[2] |
| Skin Contact | Wear suitable chemical-resistant gloves (e.g., Nitrile rubber).[2] |
| Inhalation of Dust | Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary.[2] |
| General Handling | A lab coat or other protective clothing should be worn. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container should be suitable for chemical waste, sealable, and made of a compatible material.
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Spill Management:
-
Final Disposal:
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below.
This diagram outlines the key stages from safe handling and waste collection to final professional disposal, ensuring a compliant and safe laboratory environment.
References
Personal protective equipment for handling N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
Personal Protective Equipment (PPE)
When handling N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on guidelines for N-Acetyl-L-cysteine.
| Protection Type | Equipment | Standards/Specifications | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] | To prevent eye contact with the substance, which can cause serious eye irritation.[5] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber).[6][7] | Tested according to EN 374.[4][7] | To prevent skin exposure and absorption.[2][3] |
| Protective clothing.[2][3] | Selected based on the specific workplace conditions and potential for exposure. | To prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Use a particulate filter device (e.g., P1) if dust is generated.[4] | To be used when ventilation is inadequate or if irritation is experienced, to prevent inhalation of dust.[2] |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area to minimize dust generation and accumulation.[2]
-
Avoid contact with skin and eyes, as well as ingestion and inhalation.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Spill Response:
-
In case of a spill, wear appropriate personal protective equipment as outlined above.[2]
-
Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2]
-
Avoid generating dust during cleanup.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[5][8]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alphatecsystems.com [alphatecsystems.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
